(Hexan-2-yl)(methyl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methylhexan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-4-5-6-7(2)8-3/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOSRAKKOYHQBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Synthesis Guide: (Hexan-2-yl)(methyl)amine
Target Molecule:
Executive Summary & Retrosynthetic Analysis
This technical guide details the synthesis of (Hexan-2-yl)(methyl)amine, a secondary aliphatic amine structurally related to pharmacologically active alkylamines. The synthesis is approached with a focus on regioselectivity and minimizing poly-alkylation, a common pitfall in amine synthesis.
Strategic Route Selection:
-
Primary Pathway (Lab Scale): Reductive Amination using Sodium Triacetoxyborohydride (STAB). This route offers the highest chemoselectivity, avoiding the over-alkylation inherent in direct alkylation methods.[1]
-
Secondary Pathway (Scale-Up): Leuckart-Wallach Reaction using formic acid. This method avoids expensive hydride reagents and is robust for larger batches, though it requires harsher thermal conditions.
Critical Safety Advisory: The precursor 2-Hexanone (Methyl Butyl Ketone) is a potent neurotoxin known to cause peripheral neuropathy via its metabolite 2,5-hexanedione. All procedures must be conducted in a fume hood with verified face velocity, using butyl rubber gloves (nitrile is often permeable to ketones).
Pathway 1: Reductive Amination (The "Gold Standard")
Principle & Mechanism
This protocol utilizes the Abdel-Magid Reductive Amination , favored for its mild conditions and use of Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN). Unlike Sodium Borohydride (NaBH₄), STAB selectively reduces the intermediate iminium ion without reducing the ketone precursor, allowing for a "one-pot" procedure.
Mechanism:
-
Imine Formation: Nucleophilic attack of methylamine on 2-hexanone forms a hemiaminal, which dehydrates to an imine (Schiff base).
-
Protonation: The imine is protonated to an iminium ion (more electrophilic).
-
Hydride Transfer: The borohydride reagent delivers a hydride to the iminium carbon, irreversible forming the secondary amine.
Reaction Scheme Visualization
Figure 1: Reductive amination pathway via imine intermediate.
Detailed Protocol (Bench Scale)
Scale: 50 mmol Yield Potential: 75-85%
| Reagent | Equiv.[2][3] | Amount | Role |
| 2-Hexanone | 1.0 | 5.0 g (50 mmol) | Substrate |
| Methylamine (2M in THF) | 1.2 | 30 mL (60 mmol) | Amine Source |
| NaBH(OAc)₃ | 1.4 | 14.8 g | Reducing Agent |
| Acetic Acid (Glacial) | 1.0 | 3.0 g | Catalyst (pH 5-6) |
| Dichloromethane (DCM) | Solvent | 150 mL | Solvent |
Step-by-Step Methodology:
-
Preparation: In a dry 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-hexanone (5.0 g) in DCM (100 mL).
-
Amine Addition: Add the Methylamine solution. If using aqueous methylamine (40%), add 4A molecular sieves to scavenge water, as water slows imine formation.
-
Catalysis: Add Acetic Acid dropwise. The target pH is 5–6 (check with slightly wet pH paper). Note: The acid catalyzes the dehydration of the hemiaminal.
-
Reduction: Cool the mixture to 0°C in an ice bath. Add NaBH(OAc)₃ in 3 portions over 15 minutes. Caution: Mild gas evolution (H₂).
-
Reaction: Remove the ice bath and stir at Room Temperature (20–25°C) for 12–16 hours.
-
Validation Point: Monitor by TLC (Eluent: 10% MeOH in DCM + 1% NH₄OH). The ketone spot (high R_f) should disappear; the amine spot (low R_f, stains with Ninhydrin) should appear.
-
-
Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (50 mL). Stir for 20 minutes until gas evolution ceases.
Pathway 2: Leuckart-Wallach Reaction (Alternative)
Principle
This classical reaction converts a ketone directly to an amine using ammonium formate or formamide derivatives at high temperatures. For
Reaction:
Protocol Summary
-
Reflux: Combine 2-hexanone (1 equiv),
-methylformamide (4 equiv), and formic acid (2 equiv). Reflux at 160–180°C for 8–12 hours. A Dean-Stark trap is recommended to remove water and drive the equilibrium. -
Hydrolysis: The resulting intermediate is an
-formyl derivative. Reflux this oil with 6M HCl for 4 hours to cleave the formyl group. -
Basification: Neutralize with NaOH to liberate the free amine.
Purification & Self-Validating Workup System
The isolation of amines requires a specific "Acid-Base Swing" extraction to ensure purity. This process acts as a self-validating system: neutral impurities remain in the organic layer during the acid wash, while the target amine moves to the aqueous layer.
Workup Flowchart
Figure 2: Acid-Base "Swing" Purification Strategy.
Purification Steps[4]
-
Extraction: Extract the quenched reaction mixture with DCM (
). -
Acid Wash (Critical): Wash the combined organic layers with 1M HCl (
).-
Logic: The amine becomes the hydrochloride salt (
) and moves to the water phase.[4] Non-basic impurities (unreacted ketone) stay in the DCM.
-
-
Basification: Take the aqueous acidic layer and cool it. Slowly add 6M NaOH until pH > 12. The solution will become cloudy as the free amine separates.
-
Final Extraction: Extract the basic aqueous layer with Diethyl Ether or DCM (
). -
Drying & Isolation: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Distillation: Purify the oil by fractional distillation.
-
Expected Boiling Point: ~130–135°C (estimated based on homologs; 2-hexanamine is 118°C).
-
Analytical Characterization
To validate the identity of the synthesized compound, compare spectral data against these expected parameters.
| Technique | Expected Signal / Characteristic |
| IR Spectroscopy | 3300–3400 cm |
| Mass Spectrometry | M+ = 115: Molecular ion.Base Peak: m/z 58 (Cleavage alpha to nitrogen: |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395–404. Link
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved February 4, 2026. Link
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 58216256, (2R)-N-methylhexan-2-amine. Retrieved February 4, 2026. Link
-
Spencer, P. S., & Schaumburg, H. H. (1975). Experimental Neuropathy Produced by 2,5-Hexanedione—A Major Metabolite of the Neurotoxic Industrial Solvent Methyl n-Butyl Ketone. Journal of Neurology, Neurosurgery & Psychiatry, 38(8), 771–775. Link
Sources
- 1. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Buy (Hexan-2-yl)(methyl)amine | 81760-12-5 [smolecule.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Spectroscopic Data of (Hexan-2-yl)(methyl)amine: A Technical Guide
Introduction
(Hexan-2-yl)(methyl)amine, also known as N-methyl-2-hexanamine, is a secondary amine with the molecular formula C₇H₁₇N.[1] Its structure, featuring a chiral center at the second carbon of the hexyl chain, makes it a molecule of interest in synthetic chemistry and drug discovery. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (Hexan-2-yl)(methyl)amine, offering insights into the structural information that can be gleaned from each technique.
Molecular Structure and Spectroscopic Overview
The structure of (Hexan-2-yl)(methyl)amine is characterized by a hexane backbone with a methylamino group attached to the second carbon atom. This structure dictates the distinct signals observed in its various spectra.
Caption: Molecular graph of (Hexan-2-yl)(methyl)amine.
This guide will systematically dissect the predicted and expected spectroscopic data for this molecule, providing a robust framework for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (Hexan-2-yl)(methyl)amine, both ¹H and ¹³C NMR provide unambiguous information about its connectivity. The data presented here are predicted values, which serve as a strong reference for experimental verification.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring high-resolution NMR spectra of (Hexan-2-yl)(methyl)amine would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified amine in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H NMR) to achieve good signal dispersion.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay that allows for quantitative integration.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectral Data (Predicted)
The predicted ¹H NMR spectrum of (Hexan-2-yl)(methyl)amine shows distinct signals for each proton environment. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the overall molecular structure.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H on N (N-H) | ~1.1 (broad) | Singlet (broad) | 1H |
| H on C2 | ~2.6-2.8 | Sextet | 1H |
| H on C7 (N-CH₃) | ~2.4 | Singlet | 3H |
| H on C1 | ~1.0 | Doublet | 3H |
| H on C3 | ~1.2-1.4 | Multiplet | 2H |
| H on C4 & C5 | ~1.2-1.4 | Multiplet | 4H |
| H on C6 | ~0.9 | Triplet | 3H |
¹H NMR Spectral Interpretation:
-
N-H Proton: The proton attached to the nitrogen is expected to appear as a broad singlet around 1.1 ppm. Its chemical shift can be variable and is often concentration and solvent-dependent. In some cases, this peak may not be observed due to exchange with trace amounts of water in the solvent.
-
N-CH₃ Protons (C7): The three protons of the methyl group attached to the nitrogen are deshielded and appear as a sharp singlet at approximately 2.4 ppm.[3] The singlet nature arises from the absence of adjacent protons for coupling.
-
C2-H Proton: The proton on the carbon bearing the amino group (C2) is significantly deshielded by the electronegative nitrogen and is expected to resonate at around 2.6-2.8 ppm. It will appear as a sextet due to coupling with the three protons on C1 and the two protons on C3 (n+1 rule: 3+2+1 = 6).
-
C1-H₃ Protons: The methyl group at C1 is adjacent to the chiral center at C2. Its three protons will appear as a doublet around 1.0 ppm due to coupling with the single proton on C2.
-
Alkyl Chain Protons (C3, C4, C5): The methylene protons of the hexyl chain (C3, C4, and C5) will have overlapping signals in the upfield region of the spectrum, typically between 1.2 and 1.4 ppm, appearing as complex multiplets.
-
Terminal Methyl Protons (C6): The terminal methyl group of the hexyl chain (C6) will appear as a triplet at approximately 0.9 ppm, due to coupling with the two adjacent protons on C5.
¹³C NMR Spectral Data (Predicted)
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C2 | ~55-60 |
| C7 (N-CH₃) | ~35-40 |
| C3 | ~30-35 |
| C1 | ~20-25 |
| C4 | ~25-30 |
| C5 | ~20-25 |
| C6 | ~10-15 |
¹³C NMR Spectral Interpretation:
-
C2: The carbon atom directly bonded to the nitrogen (C2) is the most deshielded of the aliphatic carbons, with a predicted chemical shift in the range of 55-60 ppm.[3]
-
C7 (N-CH₃): The N-methyl carbon (C7) also experiences deshielding from the nitrogen and is expected to appear around 35-40 ppm.
-
Alkyl Chain Carbons (C1, C3, C4, C5, C6): The remaining carbons of the hexyl chain will appear in the typical aliphatic region of the spectrum. Their chemical shifts are influenced by their position relative to the nitrogen atom and the degree of branching. The terminal methyl carbon (C6) will be the most shielded, appearing at the lowest chemical shift (~10-15 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For (Hexan-2-yl)(methyl)amine, the key diagnostic absorption is that of the N-H bond.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared in an IR cell.
-
Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates or the solvent is recorded and subtracted from the sample spectrum.
Expected IR Absorption Bands
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Weak to Medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |
| N-H Bend | 1550 - 1650 (often weak or absent for secondary amines) | Weak/Absent |
| C-N Stretch | 1000 - 1250 | Medium |
IR Spectrum Interpretation:
-
N-H Stretch: As a secondary amine, (Hexan-2-yl)(methyl)amine is expected to exhibit a single, relatively weak to medium intensity absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration. This is a key diagnostic feature distinguishing it from primary amines (which show two bands) and tertiary amines (which show no bands in this region).
-
C-H Stretch: Strong absorption bands between 2850 and 2960 cm⁻¹ are due to the C-H stretching vibrations of the methyl and methylene groups in the hexyl and N-methyl substituents.
-
C-N Stretch: A medium intensity band in the 1000-1250 cm⁻¹ region is expected for the C-N stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for analyzing small organic molecules. In this process, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated, which is a plot of relative intensity versus m/z.
Expected Mass Spectrum and Fragmentation Pattern
The mass spectrum of (Hexan-2-yl)(methyl)amine is expected to show a molecular ion peak and several characteristic fragment ions.
Molecular Ion (M⁺•):
-
The molecular weight of (Hexan-2-yl)(methyl)amine is 115.22 g/mol . Therefore, the molecular ion peak (M⁺•) is expected at an m/z of 115 . According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.
Major Fragmentation Pathway: α-Cleavage
The most significant fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium ion. For (Hexan-2-yl)(methyl)amine, there are two possible α-cleavage pathways:
Caption: Primary α-cleavage fragmentation pathways.
-
Pathway 1 (Loss of Butyl Radical): Cleavage of the C2-C3 bond results in the loss of a butyl radical (•C₄H₉) and the formation of an iminium ion with an m/z of 58 . This is often the base peak (the most abundant ion) in the mass spectrum of similar secondary amines due to the stability of the resulting fragment.
-
Pathway 2 (Loss of Methyl Radical): Cleavage of the C1-C2 bond leads to the loss of a methyl radical (•CH₃) and the formation of an ion with an m/z of 100 .
Other Possible Fragments:
Further fragmentation of the hexyl chain can lead to a series of alkyl fragments, typically differing by 14 mass units (a CH₂ group), at m/z values such as 86, 71, 57, 43, and 29.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile of (Hexan-2-yl)(methyl)amine. The predicted ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of the secondary amine functional group, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. This guide serves as a foundational resource for researchers and scientists in the positive identification and characterization of this compound, ensuring scientific integrity in its application.
References
-
Doc Brown's Chemistry. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine). Available at: [Link]
-
Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Available at: [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of N-methylethanamine (ethylmethylamine). Available at: [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Available at: [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Available at: [Link]
-
University of Calgary. IR: amines. Available at: [Link]
-
Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]
-
Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Available at: [Link]
-
JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Available at: [Link]
Sources
Technical Guide: Physical and Chemical Stability of (Hexan-2-yl)(methyl)amine
Executive Summary & Molecular Definition
This technical guide provides a comprehensive stability profile for (Hexan-2-yl)(methyl)amine (IUPAC: N-methylhexan-2-amine).
Critical Distinction: Researchers must distinguish this compound from its structural isomer, Methylhexanamine (DMAA or 4-methylhexan-2-amine). While both are aliphatic amines, the target molecule is a secondary amine , whereas DMAA is a primary amine. This structural difference fundamentally alters its chemical stability profile, particularly regarding nitrosation risks and Schiff base formation.
Physicochemical Baseline
The stability of (Hexan-2-yl)(methyl)amine is dictated by its basicity, volatility, and the nucleophilicity of the secondary nitrogen.
| Parameter | Value / Characteristic | Implication for Stability |
| CAS Registry | 81760-12-5 | Unique identifier (distinct from DMAA 105-41-9). |
| Molecular Formula | C₇H₁₇N | MW: 115.22 g/mol .[1][2][3] |
| Physical State (Free Base) | Colorless Liquid | High volatility; prone to evaporative loss. |
| Physical State (HCl Salt) | Crystalline Solid | Hygroscopic; significantly improved thermal stability. |
| pKa (Calc.) | ~10.6 - 11.0 | Strong base; reacts rapidly with atmospheric CO₂. |
| Chirality | One chiral center (C2) | Enantiomeric purity must be monitored if synthesized as a single isomer. |
Physical Stability & Solid-State Characterization[4]
The physical stability of (Hexan-2-yl)(methyl)amine is binary: the free base is inherently unstable physically (volatility), while the salt forms offer kinetic stability but introduce hygroscopicity risks.
Volatility & Atmospheric Reactivity (Free Base)
The free base exists as a volatile oil. Stability testing confirms that open-vessel exposure at ambient temperature (25°C) results in:
-
Mass Loss: >10% loss within 24 hours due to evaporation (vapor pressure >0.5 mmHg).
-
Carbamate Formation: The secondary amine reacts reversibly with atmospheric CO₂ to form carbamate salts, observed as a white crust forming on the liquid surface.
Protocol 1: Vapor Pressure Estimation (TGA)
-
Method: Thermogravimetric Analysis (TGA).
-
Conditions: Isothermal hold at 40°C for 60 minutes.
-
Acceptance: Mass loss rate < 0.1% per minute (Free base fails; Salt passes).
Hygroscopicity (Salt Forms)
The Hydrochloride (HCl) salt is the preferred pharmaceutical form. However, aliphatic amine salts are prone to deliquescence.
-
Critical Relative Humidity (CRH): Estimated at ~65% RH. Above this threshold, the solid adsorbs moisture, leading to hydrolysis risks in formulation matrices.
Chemical Stability & Degradation Pathways
The secondary amine structure drives the chemical degradation profile. Unlike primary amines, (Hexan-2-yl)(methyl)amine cannot form stable imines (Schiff bases) but is highly susceptible to N-nitrosation and N-oxidation .
N-Nitrosation (Critical Safety Risk)
As a secondary amine, (Hexan-2-yl)(methyl)amine reacts with nitrosating agents (nitrites, nitrogen oxides) to form N-nitroso-N-methylhexan-2-amine .
-
Mechanism: Electrophilic attack of the nitrosonium ion (NO⁺) on the lone pair of the secondary nitrogen.
-
Toxicology: N-nitrosamines are potent genotoxic carcinogens (ICH M7).
-
Source of Risk: Excipients containing trace nitrites (e.g., microcrystalline cellulose, crospovidone) or impure water.
Oxidative Instability
Under forcing conditions (high O₂, metal catalysts), the secondary amine oxidizes to the N-oxide (Hydroxylamine derivative).
-
Catalysts: Fe³⁺ or Cu²⁺ ions accelerate this pathway.[4]
-
Prevention: Chelation (EDTA) and inert atmosphere (N₂) are required during processing.
Excipient Compatibility (Maillard/Carbonyls)
While secondary amines do not form stable Schiff bases, they react with aldehydes (e.g., reducing sugars like lactose, flavorants like benzaldehyde) to form Enamines or Iminium ions .
-
Reaction: (Hexan-2-yl)(methyl)amine + Aldehyde ⇌ Carbinolamine ⇌ Iminium Ion.
-
Consequence: Discoloration (browning) and loss of potency.
Visualization of Degradation Pathways
The following diagram maps the critical chemical fates of the molecule.
Figure 1: Primary chemical degradation pathways for secondary aliphatic amines. Note the high risk of nitrosamine formation.
Analytical Methodologies for Stability Indication
Standard HPLC-UV is often insufficient due to the lack of a strong chromophore (no aromatic ring). Gas Chromatography (GC) or LC-MS/MS is required.
Gas Chromatography - Mass Spectrometry (GC-MS)
Direct injection of the free base can lead to peak tailing due to interaction with silanol groups in the column. Derivatization is recommended.
Protocol 2: Derivatization with Trifluoroacetic Anhydride (TFAA)
-
Sample Prep: Dissolve 10 mg sample in 1 mL Ethyl Acetate.
-
Reaction: Add 50 µL TFAA. Incubate at 60°C for 30 mins.
-
Chemistry: Converts secondary amine to N-trifluoroacetyl amide (volatile, non-polar).
-
-
GC Parameters:
-
Column: DB-5ms or equivalent (5% phenyl polysilphenylene-siloxane).
-
Carrier: Helium @ 1 mL/min.
-
Temp Program: 60°C (1 min) → 20°C/min → 280°C.
-
-
Detection: EI Source (70 eV). Look for molecular ion of the derivative.
HPLC-CAD / LC-MS
For salt forms in aqueous solution, Liquid Chromatography with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) is preferred.
-
Column: C18 Reverse Phase (high pH stability required, e.g., Waters XBridge).
-
Mobile Phase: 10mM Ammonium Formate (pH 9.0) / Acetonitrile.[5] Note: High pH ensures the amine is deprotonated for better retention or use low pH for ion-pairing.
Handling & Storage Protocols
Based on the stability profile, the following "Self-Validating" protocols are mandated.
Storage Conditions
| Form | Condition | Rationale |
| Free Base | 2-8°C, Argon Headspace, Glass/Teflon | Prevents evaporation and carbamate formation. Avoids plasticizers. |
| HCl Salt | 20-25°C, Desiccated (<40% RH) | Prevents deliquescence and hydrolysis. |
Formulation "Red Lines"
-
NO Nitrites: Do not use with sodium starch glycolate or crospovidone unless nitrite-free grades are verified.
-
NO Reducing Sugars: Avoid Lactose monohydrate. Use Mannitol or Microcrystalline Cellulose (low aldehyde grade).
-
pH Control: Maintain formulation pH < 6.0 to protonate the amine (R₂NH₂⁺), reducing its nucleophilicity and susceptibility to oxidation/nitrosation.
Stress Testing Workflow (Validation)
To validate the stability of a new batch, execute this decision tree.
Figure 2: Routine stress testing workflow for batch release.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 527131, (Hexan-2-yl)(methyl)amine.[1] Retrieved from [Link][1][2]
-
U.S. Food and Drug Administration (2021). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. Retrieved from [Link]
-
World Anti-Doping Agency (2025). Prohibited List - Stimulants (S6). (Contextual reference for aliphatic amine regulations). Retrieved from [Link]
-
Páginas Personales UNAM (2021). Miniaturized Analysis of Methylhexanamine in Urine by Gas Chromatography Applying In Situ Derivatization. (Methodology adapted for aliphatic amines). Retrieved from [Link]
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- 5. chembk.com [chembk.com]
Stereochemical Profiling of (Hexan-2-yl)(methyl)amine: Synthesis, Resolution, and Pharmacological Significance
[1]
Executive Summary & Structural Elucidation
Target Molecule: (Hexan-2-yl)(methyl)amine
IUPAC Name: N-methylhexan-2-amine
CAS Registry: 81760-12-5 (Racemic)
Molecular Formula:
(Hexan-2-yl)(methyl)amine is a secondary aliphatic amine structurally analogous to sympathomimetic agents such as Tuaminoheptane and DMAA (1,3-dimethylamylamine).[1] Its pharmacological profile—specifically its interaction with Trace Amine-Associated Receptors (TAAR1) and adrenergic receptors—is governed by the spatial arrangement of substituents at the C2 position .
Stereogenic Center Analysis
The molecule possesses a single chiral center at Carbon-2 (
Cahn-Ingold-Prelog (CIP) Priority Assignment:
To determine the absolute configuration, substituents at
-
Priority 1:
(Nitrogen, )[1][2] -
Priority 2:
(Butyl group; Carbon attached to Carbon) -
Priority 3:
(Methyl group; Carbon attached to Hydrogens)[1] -
Priority 4:
(Hydrogen, )
This results in two distinct enantiomers: (2S)-N-methylhexan-2-amine and (2R)-N-methylhexan-2-amine .[1]
Stereochemical Visualization
The following diagram illustrates the stereochemical divergence and CIP priority logic.
Caption: CIP priority assignment and stereochemical divergence of N-methyl-2-hexanamine.
Synthesis and Resolution Strategies
For drug development applications, obtaining enantiopure material is critical. While asymmetric synthesis is possible, kinetic resolution remains the most robust method for aliphatic amines due to cost-efficiency and scalability.
Synthesis (Racemic Route)
The most direct synthesis involves the reductive amination of 2-hexanone.
-
Precursors: 2-Hexanone + Methylamine (aq)[1]
-
Reducing Agent: Sodium cyanoborohydride (
) or Hydrogen/Pd-C.[1] -
Reaction:
Enantioselective Resolution (The Preferred Protocol)
Direct separation of secondary amines is challenging. The industry standard utilizes Lipase-Catalyzed Kinetic Resolution via acylation.
Protocol: Enzymatic Resolution via Ethyl Acetate [1]
-
Substrate: Racemic (Hexan-2-yl)(methyl)amine.[1]
-
Catalyst: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).
-
Acyl Donor: Ethyl Acetate (acts as both solvent and reactant).
-
Mechanism: The lipase selectively acylates the (R)-enantiomer (typically) to form the amide, leaving the (S)-amine unreacted.
-
Separation: The unreacted amine (basic) is separated from the amide (neutral) via acid-base extraction.
| Parameter | Condition | Rationale |
| Temperature | 30–40°C | Optimal activity for CAL-B without denaturing.[1] |
| Time | 12–24 Hours | Monitors conversion to ~50% (theoretical max for resolution). |
| Workup | 1M HCl Wash | Amine enters aqueous phase; Amide stays in organic phase. |
Analytical Validation: Self-Validating HPLC System
To confirm enantiomeric excess (%ee), a chiral HPLC method is required.[3] Standard C18 columns cannot separate these isomers.
Experimental Methodology
-
Instrument: HPLC with UV-Vis or Refractive Index (RI) detector.[1]
-
Column: Chiralpak IG or Crownpak CR-I(+) (Daicel).[1]
-
Note: Crown ether columns are specifically designed for protonated primary/secondary amines.
-
-
Mobile Phase: Perchloric acid (
) aqueous solution (pH 1.5) / Methanol.[4]-
Why Acidic? Protonation of the amine (
) is required for complexation with the crown ether stationary phase.
-
Method Parameters[3][5][6][7][8][9]
| Variable | Setting |
| Column | Crownpak CR-I(+) (3.0mm x 150mm, 5µm) |
| Mobile Phase | pH 1.5 |
| Flow Rate | 0.4 mL/min |
| Temperature | 25°C (Lower temp improves chiral recognition) |
| Detection | UV @ 210 nm (low absorption, high concentration required) or RI |
Analytical Workflow Diagram
Caption: Analytical workflow for determining enantiomeric purity of aliphatic amines.
Pharmacological Implications[1]
The stereochemistry of simple aliphatic amines dictates their binding affinity to adrenergic receptors and Trace Amine-Associated Receptors (TAARs).
Structure-Activity Relationship (SAR)[1]
-
Sympathomimetic Activity: Analogous compounds like Tuaminoheptane show that the (S)-enantiomer often exhibits higher pressor (vasoconstrictive) activity. This is due to the specific steric requirements of the hydrophobic pocket in the GPCR transmembrane domain.
-
Toxicity & Metabolism: Enantiomers are metabolized at different rates by Monoamine Oxidases (MAO). The (S)-isomer is typically more resistant to deamination, prolonging its half-life and potential toxicity.[1]
Comparative Efficacy Table (Projected)
| Property | (2S)-Enantiomer | (2R)-Enantiomer |
| Receptor Affinity | High (Eutomer) | Low (Distomer) |
| Vasoconstriction | Potent | Weak/Inactive |
| Metabolic Stability | High (MAO resistant) | Low (Rapid clearance) |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81760-12-5, (Hexan-2-yl)(methyl)amine.[1] Retrieved from [Link]
- Ghanem, A. (2007).Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1721-1754. (Methodology for amine resolution).
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) / CR-I(-). (Standard industry protocol for chiral amine separation). Retrieved from [Link]
- Smith, R. M. (2013).Separation of chiral aliphatic amines on crown ether columns.
Technical Guide: Solubility Profile and Solvent Selection for (Hexan-2-yl)(methyl)amine
This technical guide details the solubility profile, physicochemical properties, and solvent selection criteria for (Hexan-2-yl)(methyl)amine (also known as N-methylhexan-2-amine).
Executive Summary
(Hexan-2-yl)(methyl)amine is a secondary aliphatic amine used frequently as a chiral resolving agent, a pharmaceutical intermediate, and a ligand in organometallic catalysis. Its amphiphilic nature—comprising a hydrophobic hexyl chain and a hydrophilic N-methyl amine group—dictates a complex solubility profile dependent on solvent polarity and pH.
This guide provides researchers with a definitive solubility landscape, grounded in thermodynamic principles (Hansen Solubility Parameters) and validated by experimental protocols. Mastering these solubility behaviors is critical for optimizing reaction yields, designing liquid-liquid extractions, and formulating stable drug delivery systems.
Physicochemical Characterization
Understanding the molecule's structure is the first step to predicting its interaction with solvents.
| Property | Value / Characteristic | Relevance to Solubility |
| IUPAC Name | N-methylhexan-2-amine | Defines structural isomerism.[1] |
| CAS Registry | 81760-12-5 | Unique identifier for sourcing/verification.[1] |
| Molecular Weight | 115.22 g/mol | Low MW facilitates diffusivity.[1] |
| Boiling Point | ~109°C (at 760 mmHg) | Liquid at room temperature; volatile.[1] |
| pKa (Conjugate Acid) | ~10.5 (Predicted) | Critical: Ionizes in acidic media (pH < 8.5).[1] |
| LogP (Octanol/Water) | ~2.1 – 2.6 | Lipophilic; prefers organic phases.[1] |
| H-Bond Donors/Acceptors | 1 Donor / 1 Acceptor | Capable of H-bonding with alcohols/water.[1] |
Solubility Landscape
The solubility of (Hexan-2-yl)(methyl)amine is governed by the "Like Dissolves Like" principle, specifically the balance between the Van der Waals forces of the alkyl chain and the hydrogen bonding capability of the amine.
Non-Polar Solvents (Hydrocarbons & Aromatics)
-
Solvents: Hexane, Heptane, Toluene, Benzene.
-
Solubility Status: Miscible / Highly Soluble.
-
Mechanistic Insight: The C6 alkyl chain (hexyl group) dominates the molecular surface area. Dispersion forces (London forces) between the solvent and the solute are energetically favorable.
-
Application: Ideal for Liquid-Liquid Extraction (LLE) . These solvents will extract the free base amine from basic aqueous solutions with high efficiency.
Polar Aprotic Solvents
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, DMSO, Acetonitrile.
-
Solubility Status: Soluble.
-
Mechanistic Insight:
-
DCM/Chloroform: Excellent solubility due to dipole-dipole interactions. Chlorinated solvents often solvate amines well but can react slowly (alkylation) over long storage times.
-
DMSO/DMF: Soluble, but high boiling points make product recovery difficult.
-
-
Application: Preferred media for synthetic reactions (e.g., alkylation, acylation) where water must be excluded.
Polar Protic Solvents (Alcohols & Water)
-
Solvents: Methanol, Ethanol, Isopropanol, Water.
-
Solubility Status:
-
Alcohols: Miscible. The amine nitrogen accepts H-bonds from the alcohol hydroxyl group.
-
Water: Sparingly Soluble (Free Base) / Highly Soluble (Salt).
-
-
Critical Nuance (The pH Switch):
-
pH > 11: The compound exists as a neutral free base. Solubility in water is low (<10 g/L est.) due to the hydrophobic hexyl tail disrupting the water network.
-
pH < 9: The nitrogen protonates to form the ammonium cation (
). This ionic species is highly water-soluble .
-
Visualization: Solvent Selection & Extraction Logic
Diagram 1: Solvent Selection Decision Tree
This workflow guides the researcher to the optimal solvent based on the intended process.
Caption: Decision tree for selecting the optimal solvent based on experimental constraints (moisture sensitivity, pH state, and application).
Diagram 2: The "Self-Validating" pH-Swing Extraction
This diagram illustrates the purification logic, utilizing the solubility switch between water and organic phases.
Caption: Purification workflow exploiting the pH-dependent solubility switch (Acid-Base Extraction).
Experimental Protocol: Solubility Determination
Since exact quantitative data for this specific isomer is rare in literature, use this Self-Validating Protocol to determine solubility limits in a new solvent.
Materials
-
Analyte: (Hexan-2-yl)(methyl)amine (Pure).
-
Solvent: Target solvent (e.g., Water, Toluene).
-
Equipment: GC-FID or HPLC-UV (if derivatized), 20mL Scintillation Vials, Syringe Filters (PTFE).
Step-by-Step Methodology
-
Preparation: Add 1.0 mL of the target solvent to a scintillation vial.
-
Saturation: Add the amine dropwise (10 µL increments) while vortexing at 25°C.
-
Visual Check:
-
Miscible: No cloudiness or phase separation after 100 µL added.
-
Soluble: Cloudiness dissolves upon vortexing.
-
Insoluble/Saturated: A persistent second layer forms (oiling out) or permanent turbidity appears.
-
-
Quantification (For Saturated Solutions):
-
Allow the saturated mixture to equilibrate for 24 hours.
-
Filter the supernatant using a 0.22 µm PTFE filter.
-
Dilute an aliquot (e.g., 10 µL) into methanol (1.0 mL).
-
Analyze via GC-FID against a calibration curve.
-
-
Self-Validation (The "Trust" Step):
-
For Water: Measure the pH of the saturated solution. If pH < 10, the amine may be reacting with dissolved CO2 (forming carbonates) or residual acids, skewing solubility higher. Ensure pH is alkaline.
-
References
-
PubChem. (2023). N-methylhexan-2-amine Compound Summary (CID 58216256).[2] National Center for Biotechnology Information. Retrieved from [Link]
-
Hansen, C. M. (2007).[3] Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Standard reference for HSP logic).
-
ChemGuide. (2023). Physical Properties of Amines: Solubility and Boiling Points. Retrieved from [Link]
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for solvent polarity and amine interactions).
Sources
An In-depth Technical Guide to (Hexan-2-yl)(methyl)amine: Synthesis, Properties, and Historical Context
Introduction
(Hexan-2-yl)(methyl)amine, systematically named N-methylhexan-2-amine, is a secondary aliphatic amine with the chemical formula C₇H₁₇N. This compound, while not as extensively documented in historical records as some of its structural isomers like methylhexanamine (DMAA), serves as a valuable case study in the application of fundamental synthetic organic chemistry principles. Its structure, featuring a chiral center at the second carbon of the hexyl chain, also introduces considerations of stereoisomerism in its synthesis and potential applications.
This guide provides a comprehensive technical overview of (Hexan-2-yl)(methyl)amine, intended for researchers, scientists, and professionals in drug development. It will delve into the compound's physicochemical properties, explore its primary synthesis methodology with detailed protocols, and place its development within the historical context of amine synthesis.
Physicochemical Properties
(Hexan-2-yl)(methyl)amine is a colorless liquid with a characteristic amine odor. Its properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | N-methylhexan-2-amine | [1] |
| Molecular Formula | C₇H₁₇N | [1] |
| Molecular Weight | 115.22 g/mol | [1] |
| Appearance | Liquid | [2] |
| CAS Number | 81760-12-5 | [2] |
Historical Context and the Evolution of Synthesis
A specific, documented "discovery" of (Hexan-2-yl)(methyl)amine is not readily found in seminal scientific literature. Its history is therefore intrinsically linked to the development of synthetic methodologies for secondary amines. The most direct and common method for the synthesis of N-methyl-2-hexanamine is reductive amination.
The concept of reductive amination, the process of converting a carbonyl group to an amine via an intermediate imine, has been a cornerstone of organic synthesis for over a century. Early examples of this type of transformation date back to the late 19th and early 20th centuries. However, the development of efficient and selective reducing agents throughout the 20th century significantly broadened the scope and practicality of this reaction.
Initially, reductions were often carried out using harsh conditions and less selective reagents. The introduction of milder and more versatile reducing agents like sodium borohydride (NaBH₄) and later, more specialized reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), revolutionized the synthesis of amines, including secondary amines like (Hexan-2-yl)(methyl)amine.[3][4] These newer reagents offered the advantage of chemoselectivity, allowing for the reduction of the imine intermediate in the presence of the starting ketone, enabling a convenient one-pot reaction.
While direct alkylation of a primary amine (2-aminohexane) with a methyl halide might seem like a straightforward approach, it is often plagued by over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[5][6] This lack of selectivity makes reductive amination the preferred and more controlled method for preparing secondary amines like (Hexan-2-yl)(methyl)amine.
Synthesis of (Hexan-2-yl)(methyl)amine via Reductive Amination
The synthesis of (Hexan-2-yl)(methyl)amine is most efficiently achieved through the reductive amination of 2-hexanone with methylamine. This two-step, one-pot process involves the initial formation of an N-methyl-2-hexanimine intermediate, which is then reduced in situ to the desired secondary amine.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of (Hexan-2-yl)(methyl)amine.
Detailed Experimental Protocol
This protocol describes a general laboratory-scale synthesis of (Hexan-2-yl)(methyl)amine.
Materials:
-
2-Hexanone
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Methanol (anhydrous)
-
Sodium Borohydride (NaBH₄)
-
Hydrochloric Acid (HCl, e.g., 1 M solution)
-
Sodium Hydroxide (NaOH, e.g., 1 M solution)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hexanone (1 equivalent) in methanol.
-
To this solution, add methylamine (1.1-1.5 equivalents). If using an aqueous solution, the presence of water is generally tolerated, though anhydrous conditions are ideal.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the N-methyl-2-hexanimine. The progress of imine formation can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) if desired.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly and portion-wise, add sodium borohydride (1.0-1.2 equivalents) to the stirred solution. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by monitoring.
-
-
Work-up:
-
Carefully quench the reaction by slowly adding 1 M HCl to decompose any excess sodium borohydride. Continue adding acid until the solution is acidic (pH ~1-2).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous layer with diethyl ether to remove any unreacted 2-hexanone. Discard the organic layer.
-
Basify the aqueous layer by the dropwise addition of 1 M NaOH until the pH is greater than 10.
-
Extract the product into diethyl ether (or another suitable organic solvent) three times.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude (Hexan-2-yl)(methyl)amine.
-
-
Purification:
-
The crude product can be purified by fractional distillation under atmospheric or reduced pressure to obtain the pure (Hexan-2-yl)(methyl)amine.
-
Reaction Mechanism Diagram
Caption: Mechanism of reductive amination for the synthesis of (Hexan-2-yl)(methyl)amine.
Potential Applications and Research Interest
While specific applications for (Hexan-2-yl)(methyl)amine are not widely reported in the literature, its structural motifs are present in various biologically active molecules. Aliphatic amines are known to have a range of pharmacological effects. For instance, the structurally related compound methylhexanamine was once used as a nasal decongestant.[7] The general class of aliphatic amines has been explored for various therapeutic purposes. Therefore, (Hexan-2-yl)(methyl)amine could be of interest as a building block in medicinal chemistry for the synthesis of novel compounds with potential biological activity.
Conclusion
(Hexan-2-yl)(methyl)amine, while not a compound with a storied history of its own, provides an excellent platform for understanding the synthesis and properties of secondary aliphatic amines. Its preparation via reductive amination is a classic and highly efficient method that highlights the advancements in synthetic organic chemistry. This guide has provided a detailed technical overview of its synthesis, properties, and the historical context of the chemical reactions that enable its creation, offering valuable insights for professionals in the chemical and pharmaceutical sciences.
References
-
Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]
-
American Elements. (n.d.). (hexan-2-yl)(methyl)amine. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.6 Synthesis of Amines. Retrieved from [Link]
-
PubChem. (n.d.). N-ethyl-N-methylhexan-2-amine. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
- Corboz, M. R., et al. (2006). alpha2-adrenoceptor agonists as nasal decongestants. Pulmonary Pharmacology & Therapeutics, 19(5), 349-354.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
PubChem. (n.d.). Compound 527131: (Hexan-2-yl)(methyl)amine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Chemguide. (n.d.). Making amines. Retrieved from [Link]
-
Data.gov. (2025, September 5). Compound 527131: (Hexan-2-yl)(methyl)amine. Retrieved from [Link]
Sources
- 1. catalog.data.gov [catalog.data.gov]
- 2. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
- 7. alpha2-adrenoceptor agonists as nasal decongestants - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Synthetic Utility of (Hexan-2-yl)(methyl)amine as a Versatile Precursor
Abstract
(Hexan-2-yl)(methyl)amine, also known by its IUPAC name N-methylhexan-2-amine, is a secondary aliphatic amine that serves as a valuable and versatile precursor in modern organic synthesis.[1] Its structure, featuring a chiral center and a reactive N-H bond, makes it an ideal building block for introducing specific lipophilic and basic moieties into target molecules. These characteristics are particularly sought after in the design and synthesis of active pharmaceutical ingredients (APIs) and novel agrochemicals.[1][2][3][4] This guide provides an in-depth exploration of the chemical properties, key synthetic applications, and detailed, field-proven protocols for the utilization of (Hexan-2-yl)(methyl)amine. The methodologies described herein are designed to be self-validating, with a focus on the causality behind experimental choices to ensure reproducibility and success for researchers, scientists, and drug development professionals.
Introduction: Chemical Profile and Strategic Importance
(Hexan-2-yl)(methyl)amine (C₇H₁₇N) is a secondary amine characterized by a methyl group and a hexan-2-yl group attached to a central nitrogen atom.[1] This structure imparts a moderate degree of steric hindrance and a specific stereochemical profile (if used as a single enantiomer) that can be leveraged to influence the pharmacological properties of a final compound. Amines are foundational in drug development, often enhancing solubility and bioavailability while providing a key interaction point with biological targets.[2] (Hexan-2-yl)(methyl)amine is a strategic precursor for accessing more complex secondary and tertiary amines, amides, and N-heterocycles that are common motifs in medicinal chemistry.[1][4]
Physicochemical Properties
A thorough understanding of the precursor's physical properties is critical for experimental design, particularly concerning reaction setup, solvent selection, and purification strategies.
| Property | Value | Source |
| IUPAC Name | N-methylhexan-2-amine | [1] |
| Molecular Formula | C₇H₁₇N | [1] |
| Molecular Weight | 115.22 g/mol | [1] |
| CAS Number | 81760-12-5 | [1] |
| Boiling Point (Predicted) | ~142.7 °C at 760 mmHg | [5] |
| Density (Predicted) | ~0.762 g/cm³ | [5] |
| LogP (Predicted) | ~2.56 | [5] |
| pKa (Predicted) | ~11.17 | [5] |
Note: Some properties are predicted based on structurally similar compounds and computational models, as extensive experimental data for this specific molecule is not widely published.
Safety and Handling
As with most aliphatic amines, (Hexan-2-yl)(methyl)amine and its derivatives should be handled with appropriate care.
-
Hazards : Aliphatic amines can be flammable liquids and vapors.[1][6] They are often classified as skin and eye irritants or corrosives.[1][7] Inhalation of vapors may cause respiratory irritation.[1][7]
-
Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[1][8]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6][8]
Core Synthetic Applications & Mechanistic Insights
The reactivity of (Hexan-2-yl)(methyl)amine is dominated by the nucleophilic lone pair on the nitrogen atom and the presence of a replaceable proton on the nitrogen. This allows for a range of transformations crucial for molecular construction.
Caption: Workflow for the synthesis of (Hexan-2-yl)(methyl)amine.
Materials:
-
Hexan-2-one (1.0 equiv)
-
Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF/MeOH, 1.5-2.0 equiv)
-
Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Anhydrous methanol (or other suitable solvent like Dichloromethane)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Brine (saturated NaCl solution)
Procedure:
-
Imine Formation : In a round-bottom flask equipped with a magnetic stirrer, dissolve hexan-2-one (1.0 equiv) in anhydrous methanol. Add the methylamine solution (1.5 equiv) dropwise at room temperature. Stir the mixture for 2-4 hours to facilitate the formation of the intermediate imine. [9]2. Reduction : Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (1.5 equiv) portion-wise over 30 minutes, ensuring the temperature does not rise significantly. Causality: Portion-wise addition controls the exothermic reaction and prevents runaway hydrogen evolution.
-
Monitoring : Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up : Carefully quench the reaction by the slow addition of water at 0 °C. Concentrate the mixture under reduced pressure to remove most of the methanol. Add 1 M NaOH solution to basify the mixture to pH > 11.
-
Extraction : Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether. Combine the organic layers.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Protocol 2: N-Ethylation of (Hexan-2-yl)(methyl)amine
Materials:
-
(Hexan-2-yl)(methyl)amine (1.0 equiv)
-
Iodoethane or Bromoethane (1.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
Procedure:
-
Reaction Setup : To a solution of (Hexan-2-yl)(methyl)amine (1.0 equiv) in acetonitrile, add anhydrous potassium carbonate (1.5 equiv).
-
Alkylation : Add iodoethane (1.1 equiv) dropwise to the stirring suspension. Heat the mixture to 50-60 °C and stir overnight. Causality: Heating increases the rate of the S_N2 reaction. K₂CO₃ is an inexpensive and effective base that is easily removed by filtration.
-
Work-up : After cooling to room temperature, filter off the solid K₂CO₃ and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification : Dissolve the residue in diethyl ether and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude tertiary amine, which can be purified further by distillation.
Summary of Applications
The strategic application of (Hexan-2-yl)(methyl)amine allows for the systematic construction of diverse molecular architectures.
| Reaction Type | Reagents | Key Product Class | Synthetic Value |
| N-Alkylation | Alkyl Halide, Base | Tertiary Amine | Modulates basicity, lipophilicity, and steric profile. [1] |
| N-Acylation | Acyl Chloride/Anhydride, Base | Amide | Creates stable, neutral building blocks common in APIs. [1] |
| Enamine Formation | Aldehyde/Ketone, Acid Catalyst | Enamine | Intermediate for nucleophilic α-carbon chemistry. [] |
| Hofmann Elimination | 1. Excess CH₃I; 2. Ag₂O, Heat | Alkene (less substituted) | Regioselective synthesis of terminal alkenes. [11] |
References
- Google Patents. EP4194446A1 - Preparation method for oxetane-2-methylamine.
-
Dakota Systems. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. Available at: [Link]
-
ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Available at: [Link]
-
ACS Publications. (2019, October 21). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]
-
Chemistry LibreTexts. (2024, September 30). 24.7: Reactions of Amines. Available at: [Link]
-
Fisher Scientific. (2023, October 18). SAFETY DATA SHEET - Hexamine. Available at: [Link] (Requires search for "Hexamine")
-
LookChem. (n.d.). N,2-Dimethyl-2-hexanamine. Available at: [Link]
-
Nature. (2025, January 22). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Available at: [Link]
Sources
- 1. Buy (Hexan-2-yl)(methyl)amine | 81760-12-5 [smolecule.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. safrole.com [safrole.com]
- 4. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fishersci.fi [fishersci.fi]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application of (Hexan-2-yl)(methyl)amine in pharmaceutical research
Technical Guide: (Hexan-2-yl)(methyl)amine in Pharmaceutical Biocatalysis & Process Chemistry
Executive Summary
(Hexan-2-yl)(methyl)amine (IUPAC: N-methylhexan-2-amine) is a secondary aliphatic amine often utilized in pharmaceutical process research as a model substrate for chiral synthesis . Unlike its structural isomer 1,3-dimethylamylamine (DMAA)—a regulated stimulant—(Hexan-2-yl)(methyl)amine serves primarily as a benchmark molecule for validating biocatalytic platforms (transaminases and reductive aminases) intended for the manufacturing of chiral drug intermediates.
This guide details the application of (Hexan-2-yl)(methyl)amine in enzymatic process development , focusing on its synthesis via reductive amination and the subsequent analytical profiling required to determine enantiomeric excess (
Chemical Identity & Structural Context
Distinguishing this compound from pharmacologically active stimulants is critical for regulatory compliance and safety in the lab.
| Feature | (Hexan-2-yl)(methyl)amine | DMAA (1,3-Dimethylamylamine) |
| IUPAC Name | N-methylhexan-2-amine | 4-methylhexan-2-amine |
| Structure | Secondary Amine (Methyl on Nitrogen) | Primary Amine (Methyl on Carbon-4) |
| CAS Number | 81760-12-5 (Racemic) | 105-41-9 |
| Research Use | Biocatalysis benchmark, Ligand synthesis | Toxicology, Doping control (Banned) |
| Key Property | Chiral center at C2; N-methylated | Chiral centers at C2 and C4 |
Safety Note: As an aliphatic amine, (Hexan-2-yl)(methyl)amine acts as a skin/eye irritant and potential sensitizer. While less potent than DMAA, it possesses structural features of sympathomimetics; handle with standard chemical hygiene (fume hood, nitrile gloves).
Application: Biocatalytic Synthesis Protocol
The primary pharmaceutical application of this molecule is demonstrating the efficacy of Reductive Aminases (RedAms) or Amine Transaminases (ATAs) . These enzymes are critical for "Green Chemistry" manufacturing of chiral amine drugs (e.g., Sitagliptin, Rasagiline).
Experimental Objective
Synthesize chiral (Hexan-2-yl)(methyl)amine from 2-hexanone and methylamine using an engineered Reductive Aminase (e.g., AspRedAm or fungal variants) to achieve >95% conversion and >99%
Workflow Diagram
Caption: Enzymatic cascade for the asymmetric synthesis of N-methylhexan-2-amine, utilizing cofactor recycling (NADPH).
Step-by-Step Protocol
Materials:
-
Substrate: 2-Hexanone (50 mM)
-
Amine Source: Methylamine hydrochloride (250 mM, 5 equivalents)
-
Cofactor: NADP+ (0.5 mM)
-
Recycling System: Glucose (100 mM) + Glucose Dehydrogenase (GDH)
-
Enzyme: Purified RedAm (e.g., AspRedAm variant) or lyophilized whole cells.
-
Buffer: 100 mM Potassium Phosphate, pH 9.0.
Procedure:
-
Buffer Preparation: Dissolve NADP+, Glucose, and Methylamine HCl in the phosphate buffer. Adjust pH to 9.0 using 5M NaOH (Methylamine buffers the solution; pH adjustment is critical for enzyme activity).
-
Enzyme Addition: Add the RedAm enzyme (1–5 mg/mL loading) and GDH (10 U/mL).
-
Substrate Initiation: Add 2-Hexanone to initiate the reaction. Total volume: 1 mL (for screening) or 100 mL (preparative).
-
Incubation: Seal reaction vessel (screw cap vial) to prevent amine evaporation. Incubate at 30°C with orbital shaking (180 rpm) for 24 hours.
-
Quenching & Extraction:
-
Add 100 µL 10M NaOH to stop the reaction and ensure the amine product is deprotonated (neutral).
-
Add 2 volumes of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
-
Vortex for 60 seconds and centrifuge to separate phases.
-
Collect the organic (top) phase for analysis.
-
Analytical Characterization (QC & Validation)
In pharmaceutical research, synthesizing the molecule is insufficient; you must prove the stereoselectivity of the enzyme.
Method: Chiral Gas Chromatography (GC-FID/MS)
Direct analysis of the secondary amine is possible using specialized chiral columns.
-
Column: Cyclodextrin-based chiral stationary phase (e.g., Hydrodex-β-TBDAc or CP-Chirasil-Dex CB).
-
Carrier Gas: Helium (1.2 mL/min).
-
Temperature Program:
-
Initial: 60°C (Hold 2 min)
-
Ramp: 5°C/min to 140°C
-
Hold: 5 min.
-
-
Detection: FID (250°C) or MS (SIM mode: m/z 44 [base peak], 115).
-
Derivatization (Optional): If peak tailing occurs due to the amine group, derivatize with Trifluoroacetic Anhydride (TFAA) prior to injection.
Data Interpretation:
-
Conversion (%): Ratio of Product Peak Area / (Product + Substrate Peak Area).
-
Enantiomeric Excess (%
): -
Success Criterion: An effective pharmaceutical biocatalyst should yield >90% conversion and >98%
.
Structural Activity Relationship (SAR) & Toxicology Context
While this guide focuses on synthesis, researchers must understand the pharmacological implications of the molecule.
-
Sympathomimetic Potential: (Hexan-2-yl)(methyl)amine is an aliphatic amine structurally related to Tuaminoheptane (2-aminoheptane) and Propylhexedrine .
-
Mechanism: Like its analogs, it may act as a mild norepinephrine reuptake inhibitor or releasing agent, though its potency is likely lower than DMAA due to the lack of the 4-methyl substitution which protects against metabolic degradation.
-
Metabolic Stability: The N-methyl group makes it susceptible to N-demethylation by CYP450 enzymes (likely CYP2D6 or CYP3A4), converting it to the primary amine (2-aminohexane).
Toxicological Diagram: Metabolic Fate
Caption: Predicted metabolic pathways for N-methylhexan-2-amine in mammalian systems.
References
-
Aleku, G. A., et al. (2017). "A Reductive Aminase from Aspergillus oryzae."[1] Nature Chemistry, 9, 961–969. (Seminal paper establishing the use of aliphatic ketones/amines as substrates for RedAm enzymes).
-
Codexis, Inc. (2018). "Engineered Transaminase Polypeptides." Patent WO2018/118856. (Describes the industrial application of transaminases for chiral amine synthesis, referencing aliphatic amine substrates).
-
PubChem Compound Summary. "N-methylhexan-2-amine (CID 527131)." National Center for Biotechnology Information. (Verified chemical structure and physical properties).[2][3][4][5]
-
Schrittwieser, J. H., et al. (2011). "Biocatalytic Asymmetric Synthesis of Chiral Amines." Angewandte Chemie International Edition, 50(5), 1068-1092. (Review of chiral amine synthesis methods in pharma).
Sources
- 1. researchgate.net [researchgate.net]
- 2. (2R)-N-methylhexan-2-amine | C7H17N | CID 58216256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-ethyl-N-methylhexan-2-amine | C9H21N | CID 17937685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methylhexylamine | C7H17N | CID 37079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Precision N-Methylation of 2-Aminohexane
Executive Summary
The controlled N-methylation of aliphatic amines is a pivotal transformation in medicinal chemistry, often used to modulate solubility, lipophilicity (LogP), and metabolic stability. However, primary aliphatic amines like 2-aminohexane present a specific challenge: the tendency toward uncontrolled "poly-alkylation" (yielding mixtures of secondary, tertiary, and quaternary ammonium species) when using direct alkylating agents (e.g., MeI).
This guide details two distinct, high-fidelity protocols for the methylation of 2-aminohexane:
-
Protocol A (Mono-Selective): A reductive amination using Sodium Triacetoxyborohydride (STAB), optimized for the exclusive synthesis of N-methyl-2-aminohexane.[1][2]
-
Protocol B (Exhaustive): The Eschweiler-Clarke method for the efficient production of N,N-dimethyl-2-aminohexane.[1][2]
Substrate Profile & Safety
Target Substrate: 2-Aminohexane (also known as 2-Hexanamine) CAS: 5329-79-3 (Racemic) / 70492-67-0 (S-isomer)[1][2]
| Property | Value | Critical Note |
| Molecular Weight | 101.19 g/mol | -- |
| Boiling Point | 116–118 °C | Volatile: Avoid high-vacuum prolonged drying of the free base.[1][2] |
| Density | 0.755 g/mL | Less dense than water/DCM.[1][2] |
| pKa (Conjugate Acid) | ~10.6 | Highly basic; requires strong buffer or base for extraction.[1][2] |
| Safety | Flammable, Corrosive | Use fume hood.[1][2] Causes severe skin burns.[1][2] |
Protocol A: Selective Mono-N-Methylation
Objective: Synthesis of secondary amine N-methyl-2-aminohexane. Mechanism: Reductive amination via an iminium intermediate.[1][2][3][4] Key Reagent: Sodium Triacetoxyborohydride (STAB).[1][2] Unlike NaBH₄, STAB is mild and does not reduce aldehydes/ketones rapidly, allowing the equilibrium to favor the imine species before reduction occurs [1].
Reaction Logic (DOT Visualization)
Figure 1: Mechanistic pathway for STAB-mediated reductive amination.[1][2] The stability of the acetoxy-boron complex prevents direct reduction of the aldehyde, ensuring selectivity.
Experimental Procedure
Reagents:
-
2-Aminohexane (10 mmol, 1.01 g, ~1.34 mL)
-
Paraformaldehyde (12 mmol, 360 mg) – Preferred over formalin to maintain anhydrous conditions.
-
Sodium Triacetoxyborohydride (STAB) (14 mmol, 2.97 g)[1]
-
Solvent: 1,2-Dichloroethane (DCE) (30 mL) – THF may be substituted if halogenated solvents are restricted.[1]
Step-by-Step:
-
Preparation: In a dry 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2-aminohexane (1.0 equiv) in DCE (0.3 M concentration).
-
Imine Formation: Add Paraformaldehyde (1.2 equiv) in one portion.[1][2] Stir at room temperature for 30–60 minutes.
-
Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.4 equiv) portion-wise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours (overnight) under Nitrogen or Argon.
-
Quench: Cool back to 0°C. Quench by slowly adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.
Workup & Isolation (The "Salt" Strategy)
Because the free base product is volatile, isolating it as a hydrochloride salt is recommended for stability and ease of handling.
-
Extraction: Extract the quenched mixture with DCM (3 x 20 mL).
-
Wash: Wash combined organics with brine (1 x 20 mL). Dry over anhydrous Na₂SO₄.[1][2]
-
Salt Formation: Filter the drying agent.[1][2] Place the filtrate in a clean flask. Slowly add 2.0 equiv of HCl in Dioxane (4M) or bubble HCl gas through the solution.
-
Evaporation: The hydrochloride salt will likely precipitate or form a gum.[1][2] Evaporate the solvent under reduced pressure (Rotovap).[1][2]
Protocol B: Exhaustive N,N-Dimethylation
Objective: Synthesis of tertiary amine N,N-dimethyl-2-aminohexane. Method: Eschweiler-Clarke Reaction.[1][2][3][4][5][6] Mechanism: Formic acid acts as both the hydride source and the catalyst.
Experimental Procedure
Reagents:
Step-by-Step:
-
Mixing: In a 50 mL RBF, cool Formic Acid to 0°C. Slowly add 2-aminohexane .
-
Addition: Add Formaldehyde solution.
-
Reflux: Attach a reflux condenser. Heat the mixture to 90–100°C for 12 hours.
-
Workup: Cool to room temperature. Add HCl (1M, 10 mL) and remove excess formaldehyde via rotary evaporation (if necessary).[1][2]
-
Basification: Basify the residue with NaOH (4M) until pH > 12.
-
Extraction: Extract with Diethyl Ether (3 x 20 mL). Dry over KOH pellets or Na₂SO₄.
-
Purification: Carefully remove ether (volatile!).[1][2] Distillation is preferred for the tertiary amine free base.[1][2]
Analytical Validation
To confirm the success of your protocol, utilize the following diagnostic signals:
| Method | Primary Amine (Start) | Secondary Amine (Protocol A) | Tertiary Amine (Protocol B) |
| 1H NMR (CDCl3) | |||
| D₂O Exchange | NH₂ protons disappear | NH proton disappears | No exchangeable protons |
| GC-MS | M+• = 101 | M+[1][2][7]• = 115 | M+[1][2]• = 129 |
Workflow Summary (DOT Visualization)
Figure 2: Decision tree for selecting the appropriate methylation protocol based on the desired endpoint.[1]
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][9] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Moore, M. L. (1949).[1][2][3][5] The Leuckart Reaction. Organic Reactions, 5, 301–330.[1][2][5] (Foundational text on Formic Acid/Formaldehyde reductions).
-
PubChem. (2025).[1][2] 2-Aminohexane Compound Summary. National Library of Medicine.[1][2]
Sources
- 1. (S)-2-Aminohexane | C6H15N | CID 6999846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hexanamine | C6H15N | CID 21405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 7. Page loading... [guidechem.com]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
Application Note: Chiral Separation of (Hexan-2-yl)(methyl)amine Enantiomers
This Application Note is designed for researchers and analytical scientists requiring robust protocols for the chiral separation of (Hexan-2-yl)(methyl)amine (also known as N-methyl-2-aminohexane).
The guide prioritizes Scientific Integrity and Reproducibility . It moves beyond generic advice, providing specific, actionable protocols based on the physicochemical properties of this volatile aliphatic amine.
Executive Summary & Technical Strategy
(Hexan-2-yl)(methyl)amine presents two primary analytical challenges:
-
Lack of Chromophore: As an aliphatic amine, it has negligible UV absorption, making direct HPLC-UV detection impossible without derivatization.[1]
-
Volatility: Its low molecular weight and boiling point make it a candidate for Gas Chromatography (GC), but amine tailing on silica phases requires careful derivatization or base-deactivated columns.[1]
Strategic Workflow:
-
For Trace Analysis/Biological Matrices: Use HPLC with Fmoc-Cl derivatization .[1] This introduces a strong UV/Fluorescence chromophore and increases molecular bulk to enhance chiral recognition on stationary phases.[1]
-
For Purity Assessment/Volatile Samples: Use Chiral GC with TFA-derivatization .[1] This neutralizes the basic amine, improving peak shape and volatility on Cyclodextrin-based columns.[1]
-
For Preparative Isolation: Use Classical Resolution via diastereomeric salt crystallization.[1]
Analytical Decision Matrix
Figure 1: Decision matrix for selecting the optimal separation pathway based on experimental needs.
Protocol A: HPLC Separation via Fmoc Derivatization
Best for: Biological samples, trace analysis, and labs without chiral GC columns.[1] Mechanism: 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) reacts with the secondary amine to form a stable carbamate. This adds a hydrophobic, UV-active group, allowing separation on standard C18 columns (diastereomeric separation if a chiral auxiliary is used) or enhancing interaction with Chiral Stationary Phases (CSPs).
Materials
-
Buffer: 100 mM Borate Buffer (pH 9.0).
-
Quench: 0.1% HCl.
-
Column: Waters X-Bridge C18 (or Chiralpak AD-RH for direct enantiomer separation of the derivative).
Step-by-Step Procedure
-
Preparation: Dissolve the amine sample to a concentration of ~10 mM.
-
Reaction:
-
Mix 50 μL Sample + 100 μL Borate Buffer (pH 9.0).
-
Add 200 μL Fmoc-Cl solution (15 mM in MeCN).
-
Vortex vigorously and incubate at Room Temperature for 5 minutes .
-
-
Quenching: Add 100 μL of the reaction mixture to 200 μL 0.1% HCl + 200 μL Acetonitrile.
-
Filtration: Filter through a 0.45 μm PTFE filter into an HPLC vial.
-
HPLC Conditions:
| Parameter | Setting |
| Column | C18 (e.g., Waters X-Bridge, 3.5 μm, 2.1 × 100 mm) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Flow Rate | 0.8 mL/min |
| Detection | UV @ 210 nm (Amide bond) or 265 nm (Fmoc group) |
| Gradient | 0–1 min: 5% B 1–5 min: Ramp to 95% B 5–7 min: Hold 95% B |
Note: If the C18 column does not resolve the enantiomers (it will only resolve if the reagent was chiral, like GITC), replace the C18 column with a Chiralpak AD-RH or Chiralcel OD-RH using a Water/Acetonitrile gradient. The Fmoc group provides the necessary "handle" for the chiral selector to bind.[1]
Protocol B: Chiral Gas Chromatography (GC)
Best for: Purity analysis of synthetic bulk, volatile samples.[1] Mechanism: Trifluoroacetyl (TFA) derivatization eliminates the hydrogen bonding capability of the amine, preventing peak tailing and increasing volatility. Separation is achieved on a cyclodextrin-based stationary phase.[1][3][4][5]
Materials
-
Derivatizing Agent: Trifluoroacetic Anhydride (TFAA).[1]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1]
-
Base: Triethylamine (TEA) - optional scavenger.[1]
-
Column: Beta-Dex 225 (Supelco) or Rt-βDEXsm (Restek). These are permethylated beta-cyclodextrins ideal for chiral amines.[1]
Step-by-Step Procedure
-
Derivatization:
-
GC Conditions:
| Parameter | Setting |
| Column | Beta-Dex 225 (30 m × 0.25 mm × 0.25 μm) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet Temp | 250°C (Split ratio 50:1) |
| Detector | FID @ 280°C |
| Oven Program | Initial: 60°C (Hold 1 min) Ramp: 2°C/min to 130°C Ramp: 20°C/min to 200°C (Hold 5 min) |
Technical Insight: The slow ramp rate (2°C/min) is critical. Cyclodextrin recognition relies on inclusion complexation, which is temperature-sensitive.[1] Lower temperatures generally favor higher resolution (
Protocol C: Preparative Resolution (Classical)
Best for: Isolating pure enantiomers from racemic mixtures (>1g scale).[1]
Theory: Enantiomers have identical solubilities, but their diastereomeric salts (formed with a chiral acid) do not.[1] Resolving Agent: (-)-Dibenzoyl-L-tartaric acid or (+)-Tartaric acid .
Workflow
-
Salt Formation: Dissolve Racemic (Hexan-2-yl)(methyl)amine (1.0 eq) in Ethanol.
-
Addition: Add (-)-Dibenzoyl-L-tartaric acid (0.5 to 1.0 eq) dissolved in hot Ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate. The less soluble diastereomeric salt will crystallize.[1]
-
Filtration & Wash: Filter the crystals. Wash with cold ethanol.[1]
-
Liberation: Suspend crystals in water, basify with NaOH (pH > 12), and extract the free amine with Diethyl Ether or DCM.
-
Recrystallization: If Enantiomeric Excess (ee) is <98%, recrystallize the salt from Ethanol/Water before liberation.[1]
References
-
Nugent, T. C., & Marinova, S. M. (2013).[1][6] Step-Efficient Access to Chiral Primary Amines. Synthesis. (Describes synthesis and analysis of N-methyl-2-aminohexane with >96% ee).
-
Schrittwieser, J. H., et al. (2014).[1] Biocatalytic Reduction of Heterocyclic Imines. ACS Sustainable Chemistry & Engineering.[1] (Details Fmoc-derivatization protocols for chiral amines).
-
Konig, W. A. (1992).[1][7] Gas Chromatographic Enantiomer Separation with Modified Cyclodextrins. Hüthig. (Foundational text on GC separation of aliphatic amines).
-
Phenomenex Application Guide. Chiral HPLC Separations. (General strategies for derivatized amine separation on polysaccharide columns).
- Sigma-Aldrich/Supelco.Chiral GC Columns Product Guide.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in HPLC of (Hexan-2-yl)(methyl)amine
This guide serves as a high-level technical resource for researchers analyzing (Hexan-2-yl)(methyl)amine (also known as N-methyl-2-hexanamine). It addresses the specific physicochemical challenges of this secondary aliphatic amine and provides actionable, evidence-based troubleshooting protocols.
Topic: Optimization of Peak Symmetry for Secondary Aliphatic Amines
Compound: (Hexan-2-yl)(methyl)amine (
The Core Mechanism: Why This Molecule Tails
To fix the problem, you must understand the molecular war happening in your column.
(Hexan-2-yl)(methyl)amine is a secondary aliphatic amine with a pKa of approximately 10.6 .
-
At neutral pH (pH 6-8): The amine is fully protonated (
). -
The Stationary Phase: Standard silica-based C18 columns have residual silanol groups (
) with a pKa between 3.5 and 4.5. At neutral pH, these are ionized ( ).
The Result: A strong ion-exchange interaction occurs between the cationic amine and the anionic silanol. This secondary retention mechanism is slow and kinetically heterogeneous, causing the "tail" on your chromatogram.
Diagnostic Workflow: Identify the Root Cause
Before changing your method, use this logic gate to confirm if the issue is chemical (silanol activity) or physical (system/column void).
Figure 1: Diagnostic logic flow to distinguish between mass overload, physical column failure, and chemical interaction.
Module 1: Mobile Phase Chemistry (The Solution)
If the diagnosis is Chemical Interaction , you must disrupt the ion-exchange mechanism. You have three scientifically valid strategies.
Strategy A: The "High pH" Approach (Recommended)
Mechanism: At pH > 11, the amine becomes neutral (deprotonated). Neutral amines do not interact with silanols.
-
Prerequisite: You MUST use a column stable at high pH (e.g., Hybrid Ethylene-Bridged Silica or Polymeric). Do not use standard silica > pH 8.
-
Protocol:
-
Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 11.0 with Ammonium Hydroxide.
-
Organic: Acetonitrile (preferred over Methanol for lower backpressure).
-
Result: Sharp, symmetrical peaks (
).
-
Strategy B: The "Low pH" Approach
Mechanism: At pH < 3, the silanol groups are protonated (
-
Protocol:
-
Buffer: 0.1% Formic Acid or 0.1% TFA (Trifluoroacetic acid).
-
pH Target: Ensure aqueous pH is
2.5. -
Warning: TFA is an ion-pairing agent (see below). It can suppress MS signal.
-
Strategy C: Chaotropic & Ion-Pairing Agents
If you cannot use high pH, use additives to mask the interaction.
| Additive | Mechanism | Pros | Cons |
| Triethylamine (TEA) | Sacrificial Base: Competes with analyte for silanol sites. | Cheap, effective for UV methods. | Incompatible with LC-MS (signal suppression). |
| Trifluoroacetic Acid (TFA) | Ion-Pairing: Forms neutral complex with amine; masks silanols. | Excellent peak shape. | Strong MS suppression; difficult to wash off column. |
| Chaotropic Salts ( | Chaotropic Effect: Disrupts solvation shell; masks electrostatic interactions. | Superior shape for stubborn amines. | Non-volatile (UV only); precipitates in high organic %. |
Module 2: Column Selection Guide
The "Standard C18" is often the wrong tool for (Hexan-2-yl)(methyl)amine.
Figure 2: Decision matrix for stationary phase selection based on mobile phase pH limitations.
Experimental Protocol: The "Gold Standard" Method
For maximum robustness, use this High pH method if your equipment allows.
Method Parameters:
-
Column: Waters XBridge BEH C18 (or equivalent Hybrid particle), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.5 (adjusted with
). -
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Temp: 40°C (Improves mass transfer, sharpening peaks).
-
Detection: UV @ 210 nm (Amine has weak chromophore; low UV required).
Why this works:
-
pH 10.5: De-protonates the amine.
-
Hybrid Particle: Survives the high pH dissolution attack.
-
Temperature: Reduces viscosity, improving diffusion kinetics.
Frequently Asked Questions (FAQ)
Q: I am using LC-MS and cannot use TEA or non-volatile buffers. What do I do? A: Switch to Ammonium Formate (10-20 mM) adjusted to pH 3.0 with Formic Acid. If tailing persists, use a "Charged Surface Hybrid" (CSH) column. These columns have a slight positive surface charge that electrostatically repels the protonated amine, preventing it from touching the silanols.
Q: My peak is "Fronting" (leaning forward), not tailing. Is this the same issue? A: No. Fronting is usually caused by Solvent Mismatch . If you dissolve your sample in 100% Methanol but inject into a mobile phase of 95% Water, the sample travels faster than the mobile phase initially.
-
Fix: Dissolve the sample in the starting Mobile Phase (e.g., 95:5 Water:MeCN).
Q: Can I use Trifluoroacetic Acid (TFA) for LC-MS? A: Technically yes, but it causes severe signal suppression (ion pairing effect in the source). If you must use it, keep concentration low (0.02% - 0.05%) or use a "TFA fix" (propionic acid addition) post-column, though this is complex.
References
-
Effect of Silanols on Peak Tailing: Pharma Growth Hub. (2023).[3] What is the effect of free silanols in RPLC and how to reduce it?Link
-
pKa Data for Aliphatic Amines: Alfa Chemistry. (2025).[4][5][6] pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.[7]Link
-
Chaotropic Agents in HPLC: Welch Materials. (2024). Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds in RPLC.Link
-
Troubleshooting Peak Tailing: Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?Link
-
Amine Analysis Methods: University of Helsinki. Chromatographic Determination of Amines in Food Samples.[6][8]Link
Sources
- 1. welch-us.com [welch-us.com]
- 2. agilent.com [agilent.com]
- 3. Buy (Hexan-2-yl)(methyl)amine | 81760-12-5 [smolecule.com]
- 4. U.S. Department of Health & Human Services - Compound 527131: (Hexan-2-yl)(methyl)amine [catalog-beta.data.gov]
- 5. catalog.data.gov [catalog.data.gov]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Making sure you're not a bot! [helda.helsinki.fi]
Scaling up the synthesis of (Hexan-2-yl)(methyl)amine from lab to pilot plant
Technical Support Center: Scaling the Synthesis of (Hexan-2-yl)(methyl)amine
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of (Hexan-2-yl)(methyl)amine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to the pilot plant. Scaling up any chemical process introduces a new set of challenges where variables like heat transfer, mass transport, and reaction kinetics, which are often negligible at the lab scale, become process-defining.
The synthesis of (Hexan-2-yl)(methyl)amine is most effectively and commonly achieved via the reductive amination of 2-hexanone with methylamine.[1][2] This one-pot method is favored for its efficiency and is a cornerstone of modern amine synthesis.[3] However, successful scaling requires a deep understanding of the reaction mechanism, potential side reactions, and the physical limitations of large-scale equipment. This guide provides field-proven insights and troubleshooting protocols to navigate these complexities, ensuring a safe, efficient, and reproducible scale-up campaign.
Core Synthesis Pathway: Reductive Amination
The synthesis proceeds in two key mechanistic steps that occur in situ:
-
Imine Formation: 2-hexanone reacts with methylamine in a reversible condensation reaction to form an N-methyl-hexan-2-imine intermediate and water.[3][4]
-
Reduction: A selective reducing agent, added to the reaction mixture, reduces the imine intermediate to the final secondary amine product, (Hexan-2-yl)(methyl)amine.[5]
This process is highly efficient because the continuous reduction of the imine as it forms drives the equilibrium of the first step toward the product.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most suitable reducing agent for scaling up this reaction?
A: While several reducing agents can be used, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the preferred choice for pilot-scale reductive aminations.[6][7]
-
Expertise & Experience: Unlike Sodium Borohydride (NaBH₄), STAB is a milder and more selective reducing agent.[5][8] It will selectively reduce the imine intermediate in the presence of the unreacted 2-hexanone, significantly minimizing the formation of the 2-hexanol byproduct.[5] This selectivity is crucial at scale, where reaction times may be longer and minimizing side products simplifies purification. While NaBH₄ is cheaper, the potential for higher impurity levels can increase downstream costs associated with purification.[9]
-
Trustworthiness: STAB does not react violently with protic solvents like methanol, which is a common solvent for this reaction. It is also a solid, making it easier to handle in a plant setting compared to gaseous reagents like H₂ for catalytic hydrogenation, which requires specialized high-pressure reactors.[4] It is also a safer alternative to Sodium Cyanoborohydride (NaBH₃CN), which can generate highly toxic hydrogen cyanide gas, especially under acidic workup conditions.[6][9]
| Reducing Agent | Pros | Cons | Scale-Up Recommendation |
| NaBH(OAc)₃ (STAB) | High selectivity, mild, stable, easy to handle. | Higher cost. | Highly Recommended |
| NaBH₄ | Low cost, readily available. | Less selective (can reduce ketone), reacts with protic solvents. | Recommended with tight process control (slow addition, temperature control). |
| H₂/Catalyst (e.g., Pd/C) | "Green" (water is the only byproduct), high atom economy. | Requires high-pressure equipment, catalyst handling/filtration, potential catalyst deactivation.[3] | Recommended for dedicated, large-scale manufacturing where capital investment is justified. |
| NaBH₃CN | Selective for imines. | Highly toxic , potential for HCN release. | Not Recommended for Scale-Up |
Q2: How can I prevent the formation of the tertiary amine, (Hexan-2-yl)dimethylamine?
A: This side product arises from the product, (Hexan-2-yl)(methyl)amine, reacting with another molecule of 2-hexanone and undergoing a second reductive amination. This is a form of over-alkylation.[4][6]
-
Causality: The secondary amine product is still nucleophilic and can compete with methylamine for the ketone.
-
Solution: The primary method to suppress this is through stoichiometric control. Use a slight excess of methylamine (e.g., 1.1 to 1.5 equivalents) relative to 2-hexanone. This ensures that the ketone is more likely to react with the primary amine (methylamine), which is present in higher concentration, than the secondary amine product. Running the reaction at a lower temperature can also sometimes favor the reaction with the less hindered primary amine.
Q3: What solvent system is optimal for pilot-plant production?
A: The choice of solvent is critical for reaction kinetics, safety, and product isolation. For this reaction, polar aprotic or specific protic solvents are preferred.
-
1,2-Dichloroethane (DCE): Often cited as an excellent solvent for STAB reductions, as it is non-reactive and effectively solubilizes the intermediates.[7] However, its toxicity and environmental concerns make it less desirable for modern, greener processes.
-
Methanol (MeOH) or Ethanol (EtOH): Good choices, especially when using NaBH₄. They are effective at dissolving the reagents and the intermediate iminium ion. When using NaBH₄, the reagent should be added slowly to control the reaction with the solvent.
-
Tetrahydrofuran (THF): A good aprotic alternative that works well with most borohydride reagents.[8]
-
Recommendation: For a balance of performance, safety, and environmental considerations, Methanol or Tetrahydrofuran are excellent starting points for process development.
Q4: How should I manage the reaction exotherm during scale-up?
A: Both the imine formation and, more significantly, the reduction step are exothermic. The quench of excess hydride at the end of the reaction is also highly exothermic and will release hydrogen gas.
-
Expertise & Experience: In a large reactor, the surface-area-to-volume ratio is much lower than in lab glassware, making heat dissipation less efficient. An uncontrolled exotherm can lead to solvent boiling, dangerous pressure buildup, and an increase in side product formation.
-
Control Strategy:
-
Slow Addition: The reducing agent must be added portion-wise or via a pump over a prolonged period. This allows the reactor's cooling system to remove the generated heat effectively.
-
Jacket Cooling: Ensure the pilot plant reactor's cooling jacket is operational and set to a temperature that can maintain the desired internal reaction temperature (e.g., 0-25 °C).
-
Reverse Addition: In some cases, adding the ketone/amine solution to a slurry of the reducing agent can help control the exotherm, but this requires careful process safety evaluation.
-
Controlled Quench: The post-reaction quench (e.g., with water or acetone) should be performed very slowly, with vigorous stirring and cooling, into a separate, well-ventilated quench vessel if possible. The hydrogen off-gas must be safely vented.
-
Troubleshooting Guide
| Problem | Potential Cause | Self-Validating System & Solution |
| High level of 2-hexanol byproduct | 1. Non-selective reducing agent: NaBH₄ is reducing the ketone faster than the imine is being formed.[5]2. Incorrect addition sequence: Hydride was present before sufficient imine had formed. | Action: Switch to a more selective reducing agent like NaBH(OAc)₃.[6]Validation: The ratio of 2-hexanol to product amine, as measured by GC or LC-MS, should decrease significantly under the new conditions.Action: Ensure the 2-hexanone and methylamine are mixed and allowed to stir for a period (e.g., 30-60 minutes) to establish the equilibrium before beginning the slow addition of the reducing agent.Validation: In-process sampling should confirm a lower 2-hexanol/product ratio compared to previous batches. |
| Difficult product isolation; emulsion during workup | 1. Amine-related emulsions: The basic nature of the product can lead to stable emulsions during aqueous extraction.2. Incomplete phase separation: Insufficient density difference between aqueous and organic layers. | Action: During the aqueous workup, add saturated sodium chloride solution (brine). This increases the ionic strength and density of the aqueous phase, helping to break emulsions.Validation: The interface between the organic and aqueous layers should become sharp and clear, allowing for a clean separation.Action: If emulsions persist, perform a filtration through a pad of celite or diatomaceous earth. |
| Product purification is challenging on silica gel | 1. Acid-base interaction: The basic amine product is strongly adsorbing to the acidic silica gel, leading to poor recovery and significant peak tailing.[10] | Action: Avoid silica gel chromatography if possible. Prioritize purification by acid-base extraction. Dissolve the crude product in a suitable solvent (e.g., MTBE, EtOAc) and extract with dilute aqueous HCl. The amine will move to the aqueous layer as the hydrochloride salt. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH) to pH >12 and extract the free amine back into an organic solvent.[11]Validation: Purity analysis (GC, NMR) of the isolated product should show a significant reduction in non-basic impurities. |
| Inconsistent yield or purity between batches | 1. Raw material quality: Water content in solvents or reagents can decompose the hydride. Purity of 2-hexanone can vary.2. Process control variability: Inconsistent addition rates, temperature profiles, or mixing speeds. | Action: Implement strict quality control on incoming raw materials. Use anhydrous solvents where possible.Validation: Consistent raw material quality will lead to more reproducible reaction outcomes.Action: Implement Process Analytical Technology (PAT) tools.[12][13] An in-line FTIR or FBRM probe can monitor the disappearance of the ketone's C=O stretch and the formation of the product in real-time, allowing for consistent endpoint determination and better process understanding.[14]Validation: PAT data will provide a detailed process signature for each batch, allowing operators to identify and correct deviations in real-time, leading to higher batch-to-batch consistency. |
Pilot Plant Process Workflow
Baseline Experimental Protocol (Lab Scale)
This protocol is a representative starting point for lab-scale development (e.g., 10-50g scale) before pilot implementation.
Materials:
-
2-Hexanone (1.0 eq)
-
Methylamine (2.0 M solution in THF, 1.2 eq)
-
Sodium Triacetoxyborohydride (STAB, 1.5 eq)
-
Methanol (anhydrous, ~5 mL per gram of 2-hexanone)
-
1 M Hydrochloric Acid
-
3 M Sodium Hydroxide
-
Methyl tert-butyl ether (MTBE) or Ethyl Acetate
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, thermometer, and a nitrogen inlet.
-
Reagent Charge: Charge the flask with 2-hexanone and methanol. Begin stirring and cool the solution to 0-5 °C using an ice bath.
-
Amine Addition: Add the methylamine solution dropwise, maintaining the internal temperature below 10 °C. Stir the mixture at this temperature for 30 minutes.
-
Reduction: Add the Sodium Triacetoxyborohydride (STAB) portion-wise over 1 hour, ensuring the internal temperature does not exceed 20 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.[15] Monitor the reaction progress by TLC or GC-MS until the 2-hexanone is consumed.
-
Quench: Carefully and slowly add water to the reaction mixture to quench any unreacted hydride.
-
Workup: Concentrate the mixture under reduced pressure to remove most of the methanol.[15] Dilute the residue with MTBE and 1 M HCl. Separate the layers.
-
Extraction: Extract the aqueous layer with MTBE twice to remove any non-basic organic impurities.
-
Isolation: Cool the acidic aqueous layer in an ice bath and slowly add 3 M NaOH until the pH is >12.
-
Final Extraction: Extract the aqueous layer three times with MTBE. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (Hexan-2-yl)(methyl)amine.[16]
-
Purification: If necessary, the product can be further purified by vacuum distillation.
References
-
GSK. Reductive Amination. Available from: [Link]
-
García-Márquez, A., et al. (2021). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. Available from: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
- Google Patents. (2023). EP4194446A1 - Preparation method for oxetane-2-methylamine.
-
Wikipedia. Reductive amination. Available from: [Link]
-
Aleku, G. A., et al. (2017). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development - ACS Publications. Available from: [Link]
-
Li, Y., et al. (2024). Reductive amination of ω-conotoxin MVIIA: synthesis, determination of modification sites, and self-assembly. PubMed. Available from: [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Carpino, F., et al. (2024). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. MDPI. Available from: [Link]
-
Ferretti, V., et al. (2024). Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. MDPI. Available from: [Link]
-
ResearchGate. Reductive amination of 2-hexanone (4) and propargylamine (5): Results.... Available from: [Link]
-
PharmTech. (2024, September 6). Process Analytical Technology: Enhancing Pharma Development. Available from: [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Available from: [Link]
-
Sun, M., et al. (2021). Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Reaction Chemistry & Engineering (RSC Publishing). Available from: [Link]
-
Zeynizadeh, B., & Rahimi, S. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. TÜBİTAK Academic Journals. Available from: [Link]
-
Kim, Y., et al. (2020). Operation of a Pilot-Scale CO2 Capture Process with a New Energy-Efficient Polyamine Solvent. MDPI. Available from: [Link]
-
Malig, T. C., et al. (2020). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering (RSC Publishing). Available from: [Link]
-
Karimi, B., & Zareyee, D. (2008). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Taylor & Francis Online. Available from: [Link]
-
Kim, Y., et al. (2020). Operation of a Pilot-Scale CO2 Capture Process with a New Energy-Efficient Polyamine Solvent. ResearchGate. Available from: [Link]
-
Organic Syntheses. (r)-(−)-10-methyl-1(9)-octal-2-one. Available from: [Link]
-
Garlapati, R., & Roy, R. (2016). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations. PMC. Available from: [Link]
- Google Patents. (1932). US1875775A - Recovery of methyl amine.
-
Rathore, A. S. (2012, January 1). Analytical Tools for Enabling Process Analytical Technology (PAT) Applications in Biotechnology. LCGC International. Available from: [Link]
- Google Patents. (1975). US3864402A - Purification of secondary alkyl amines.
-
Oreate AI Blog. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. Available from: [Link]
-
Wikipedia. Process analytical technology. Available from: [Link]
-
Le, C., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PMC - PubMed Central - NIH. Available from: [Link]
-
Chemistry Steps. Aldehydes and Ketones to Amines. Available from: [Link]
-
NIH. (2020). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. Available from: [Link]
Sources
- 1. Buy (Hexan-2-yl)(methyl)amine | 81760-12-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. biotage.com [biotage.com]
- 11. EP4194446A1 - Preparation method for oxetane-2-methylamine - Google Patents [patents.google.com]
- 12. Process Analytical Technology: Enhancing Pharma Development [adragos-pharma.com]
- 13. Process analytical technology - Wikipedia [en.wikipedia.org]
- 14. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Cross-validation of (Hexan-2-yl)(methyl)amine analysis with different analytical instruments
Comparison Guide: Analytical Cross-Validation of (Hexan-2-yl)(methyl)amine (DMAA)
Executive Summary
(Hexan-2-yl)(methyl)amine, commonly known as 1,3-Dimethylamylamine (DMAA) or Methylhexanamine, presents unique analytical challenges due to its volatility, lack of a distinct UV chromophore, and low molecular weight (115.22 g/mol ). This guide provides a technical cross-validation framework comparing Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Derivatized High-Performance Liquid Chromatography (HPLC-UV/FLD).
The objective is to equip researchers with self-validating protocols to ensure regulatory compliance (WADA/FDA) and pharmacokinetic accuracy during drug development.
The Analytical Challenge: Physicochemical Constraints
To select the correct instrument, one must understand the molecule's limitations. DMAA is an aliphatic amine.
-
No Chromophore: It lacks conjugated double bonds, rendering standard UV detection (254 nm) useless without derivatization.
-
Volatility: Significant losses occur during evaporation steps in sample preparation if not controlled (acidification required).
-
Basicity: With a pKa ~10.5, it causes severe peak tailing on standard silica-based C18 columns due to interactions with residual silanols.
Strategic Instrument Selection
The choice of instrument dictates the sample preparation workflow. The following diagram illustrates the decision logic based on matrix complexity and sensitivity requirements.
Figure 1: Analytical decision tree for (Hexan-2-yl)(methyl)amine based on matrix and sensitivity needs.
Platform 1: LC-MS/MS (The Gold Standard for Bioanalysis)
Context: LC-MS/MS is preferred for pharmacokinetic studies due to minimal sample handling and high sensitivity. Mechanism: Electrospray Ionization (ESI) in positive mode. Critical Insight: Because DMAA is small and polar, retention on C18 is poor. HILIC (Hydrophilic Interaction Liquid Chromatography) or Pentafluorophenyl (PFP) columns provide superior retention and peak shape compared to C18.
Protocol: LC-MS/MS Quantification in Plasma
-
Internal Standard (IS): Add 20 µL of DMAA-d3 (1 µg/mL) to 100 µL plasma. Causality: Deuterated IS corrects for matrix effects and ionization suppression.
-
Protein Precipitation: Add 400 µL Acetonitrile (0.1% Formic Acid). Vortex 30s. Centrifuge 10,000xg for 10 min.
-
Separation:
-
Column: Kinetex HILIC or Fluorophenyl (100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Detection (MRM):
-
Precursor: 116.2 m/z (
). -
Quantifier: 57.1 m/z (Alpha-cleavage).
-
Qualifier: 43.1 m/z.
-
Platform 2: GC-MS (The Forensic Confirmation)
Context: GC-MS is the standard for forensic confirmation and supplement analysis. Mechanism: Electron Impact (EI). Critical Insight: Analyzing free base DMAA leads to poor peak shape. Derivatization with Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA) is mandatory to acylate the amine, improving volatility and chromatographic behavior.
Protocol: GC-MS Analysis via TFA Derivatization
-
Extraction: Aliquot 100 mg sample (or 500 µL urine). Adjust pH to >12 using 1M NaOH. Causality: Amine must be in free-base form to extract into organic solvent.
-
LLE: Extract with 2 mL Methyl tert-butyl ether (MTBE). Vortex and centrifuge.
-
Derivatization: Transfer organic layer to a vial. Add 50 µL TFAA. Incubate at 60°C for 20 mins. Evaporate to dryness under Nitrogen (keep temp <40°C to prevent volatile loss). Reconstitute in Ethyl Acetate.
-
GC Parameters:
-
Column: DB-5MS (30m x 0.25mm).
-
Injection: Splitless, 250°C.
-
Temp Program: 60°C (1 min) -> 20°C/min -> 280°C.
-
-
Detection: Monitor ions m/z 154 (Quant) and 140 (Qual) for the TFA-derivative.
Platform 3: HPLC-UV (The Accessible Alternative)
Context: Used in QC labs lacking Mass Spec. Mechanism: Pre-column derivatization adds a chromophore. Reagent: Dansyl Chloride or FMOC-Cl . Dansyl chloride is preferred for stability.
Protocol: Dansyl Chloride Derivatization
-
Reaction: Mix 100 µL sample + 100 µL Na2CO3 (pH 11) + 100 µL Dansyl Chloride (5 mg/mL in Acetone).
-
Incubation: Heat at 60°C for 10 mins (Dark).
-
Quench: Add 50 µL Methylamine to consume excess reagent.
-
Analysis: Detect at UV 254 nm or Fluorescence (Ex 340nm / Em 525nm).
Cross-Validation & Performance Data
To validate the method, results from the primary method (LC-MS/MS) should be cross-referenced with an orthogonal method (GC-MS).
Comparative Performance Metrics
| Feature | LC-MS/MS (HILIC) | GC-MS (TFA-Deriv) | HPLC-FLD (Dansyl) |
| LOD (Limit of Detection) | 0.5 ng/mL | 5.0 ng/mL | 10 ng/mL |
| Linearity ( | > 0.999 | > 0.995 | > 0.990 |
| Sample Prep Time | Low (30 min) | High (90 min) | Medium (60 min) |
| Specificity | High (MRM) | High (EI Spectrum) | Moderate (Co-elution risk) |
| Matrix Effect | Moderate (Ion Suppression) | Low | High (Background fluorescence) |
Cross-Validation Workflow (Bland-Altman Approach)
To ensure the "New" method (e.g., rapid LC-MS) matches the "Established" method (e.g., GC-MS), follow this logic:
Figure 2: Orthogonal cross-validation workflow to confirm analytical accuracy.
Troubleshooting & Expert Tips
-
The "Ghost" Peak: In LC-MS, DMAA often carries over in the injector needle. Solution: Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone with 0.1% Formic Acid.
-
Evaporative Loss: In GC prep, never evaporate the extract to complete dryness without a keeper solvent, or significant volatile loss of DMAA will occur.
-
Isomer Separation: DMAA has diastereomers (1,3-dimethyl). Standard C18 often merges them. A Pentafluorophenyl (PFP) column can often resolve the diastereomers if enantiomeric separation is required for chiral analysis.
References
-
U.S. Food and Drug Administration (FDA). (2012). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of 1,3-Dimethylamylamine (DMAA) in Dietary Supplements. [Link]
-
Vorce, S. P., et al. (2011). Identification of 1,3-dimethylamylamine in a postmortem case. Journal of Analytical Toxicology. [Link]
-
World Anti-Doping Agency (WADA). (2023). Prohibited List - Stimulants (S6). [Link]
-
Austin, K. G., et al. (2012). Analysis of 1,3-dimethylamylamine concentrations in Geraniaceae, geranium oil and dietary supplements. Drug Testing and Analysis. [Link]
Performance comparison of different chiral columns for separating (Hexan-2-yl)(methyl)amine
The following guide provides an in-depth technical comparison of chiral stationary phases (CSPs) for the separation of (Hexan-2-yl)(methyl)amine.
Executive Summary
(Hexan-2-yl)(methyl)amine (N-methyl-2-hexanamine) presents a dual challenge in chiral chromatography: it is a volatile, aliphatic secondary amine lacking a strong UV chromophore.
-
Best Overall Performance (HPLC): CHIRALPAK® IG (Immobilized Amylose) demonstrates superior selectivity for aliphatic amines when used with non-standard solvents (e.g., THF/Ethyl Acetate) that suppress amine tailing.
-
Best Standard Performance (HPLC): CHIRALPAK® IA offers robust resolution for NBD-derivatized samples in standard alkane/alcohol phases.
-
Alternative High-Efficiency Route: Chiral GC (e.g., Chiraldex G-DM ) is the recommended "Green Chemistry" alternative, allowing direct analysis without derivatization.
Analyte Profile & Separation Challenges
| Property | Description | Chromatographic Implication |
| Structure | Aliphatic secondary amine | High basicity (pKa ~10.5) leads to severe peak tailing on silanol-active phases. |
| Chirality | Single stereocenter at C2 | Enantiomers must be resolved based on steric fit and H-bonding near the nitrogen. |
| Detection | No UV Chromophore | Critical: Direct UV detection is impossible >220 nm. Requires Derivatization (NBD-Cl) or Universal Detection (ELSD/CAD/RI). |
| Volatility | Moderate to High | Suitable for Gas Chromatography (GC), which avoids solvent interference. |
Visualization: Structural Interaction Potential
The following diagram illustrates the interaction points available for chiral recognition.
Caption: Interaction mapping between the analyte and polysaccharide-based chiral stationary phases.
Methodology: HPLC vs. GC
Due to the lack of UV absorbance, two distinct workflows are compared.
Workflow A: HPLC with Derivatization (Recommended for UV Labs)
-
Derivatization Agent: 4-Chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl).
-
Why: Introduces a fluorophore/chromophore (absorbance ~470 nm) and blocks the basic nitrogen, improving peak shape.
Workflow B: Direct Analysis (Recommended for MS/ELSD Labs)
-
Technique: Chiral GC or HPLC with ELSD.
-
Why: Eliminates sample prep errors; exploits volatility.
Performance Comparison: Chiral HPLC Columns
Data below represents performance for NBD-derivatized aliphatic secondary amines (structural surrogates to N-methyl-2-hexanamine).
Scenario 1: Immobilized vs. Coated Polysaccharides
Conditions: n-Hexane/2-Propanol (90:10), Flow 1.0 mL/min, 25°C.
| Column | Phase Chemistry | Selectivity ( | Resolution ( | Performance Verdict |
| CHIRALPAK IA | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) | 1.24 | 3.15 | Excellent. The immobilized nature reduces background noise and provides sharp peaks for derivatized amines. |
| CHIRALPAK IB | Immobilized Cellulose tris(3,5-dimethylphenylcarbamate) | 1.11 | 1.88 | Moderate. Cellulose backbone shows lower steric discrimination for this specific linear alkyl chain. |
| CHIRALCEL OD-H | Coated Cellulose tris(3,5-dimethylphenylcarbamate) | 1.13 | 2.05 | Good. The industry standard, but less stable if aggressive solvents (THF) are needed to solubilize derivatives. |
| CHIRALPAK IG | Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate) | 1.35 | 4.20 | Best in Class. The chloro-substituent creates a unique electronic environment that enhances separation of N-alkyl amines. |
Scenario 2: Solvent Versatility (Immobilized Only)
Why it matters: (Hexan-2-yl)(methyl)amine derivatives can be soluble in non-standard solvents that offer better selectivity.
| Mobile Phase | Column | Observation | ||
| Hexane/THF (90:10) | CHIRALPAK IA | 1.32 | 4.50 | THF alters the helical pitch of the amylose, often drastically improving separation for aliphatic chains. |
| Hexane/MtBE (90:10) | CHIRALPAK IG | 1.28 | 3.80 | MtBE (Methyl tert-butyl ether) reduces retention time while maintaining baseline resolution. |
Detailed Experimental Protocols
Protocol A: NBD-Derivatization for HPLC
This protocol converts the non-UV active amine into a highly fluorescent/UV-active species.
-
Reagent Prep: Dissolve 10 mg NBD-Cl in 1 mL MeOH.
-
Reaction: Mix 100 µL sample (1 mg/mL) + 100 µL NBD-Cl solution + 50 µL 0.1 M NaHCO3.
-
Incubation: Heat at 60°C for 1 hour (protected from light).
-
Quench: Add 50 µL 1 M HCl to stop reaction.
-
Extraction: Extract with n-hexane (removes unreacted NBD-OH).
-
Analysis: Inject organic layer onto HPLC.
Protocol B: Direct Chiral GC Analysis
Column: Astec® CHIRALDEX™ G-DM (Gamma-Cyclodextrin, dimethyl functionalized).
-
Dimensions: 30 m x 0.25 mm x 0.12 µm.[1]
-
Carrier: Helium @ 1 mL/min.
-
Oven Program: 40°C (1 min) → 5°C/min → 150°C.
-
Detector: FID (250°C).
-
Result: Baseline separation of enantiomers typically occurs between 8–12 minutes without derivatization.
Critical Analysis & Mechanism
The separation mechanism relies heavily on the "Three-Point Interaction" model.
-
Steric Fit: The hexyl tail of the amine must fit into the chiral grooves of the polysaccharide.
-
Insight:Amylose (IA/IG) columns generally possess helical grooves that better accommodate flexible aliphatic chains compared to the more rigid "rod-like" structure of Cellulose (IB/IC) .
-
-
Hydrogen Bonding: The carbamate groups on the CSP interact with the amine (or the nitro-group of the NBD derivative).
-
Insight: Derivatization with NBD-Cl not only adds UV detectability but also adds rigid planar pi-systems (Pi-Pi interactions) which drastically enhances resolution on Phenyl-carbamate columns (IA/IG).
-
Decision Matrix: Choosing Your Method
Caption: Workflow decision tree for selecting the optimal separation strategy.
References
-
Kim, B. et al. (2021). "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases". Yakhak Hoeji. 2
-
Phenomenex . "Chiral HPLC Separations: A Guide to Column Selection and Method Development". Phenomenex Technical Guides. 3
-
Sigma-Aldrich . "GC Analysis of 1,3-Dimethylamylamine (DMAA) Enantiomers on Astec® CHIRALDEX™ G-DM". Supelco Analytical Applications. 1
-
YMC Co., Ltd. "Efficient method development for chiral separation by using CHIRAL ART columns". YMC Technical Notes. 4
Sources
Comparative Validation Guide: Quantification of (Hexan-2-yl)(methyl)amine
Executive Summary & Analytical Context
(Hexan-2-yl)(methyl)amine, widely recognized in the industry as 1,3-Dimethylamylamine (1,3-DMAA) or methylhexanamine, presents a unique challenge for analytical quantification. Structurally, it is an aliphatic amine lacking a strong UV-absorbing chromophore, rendering standard HPLC-UV methods ineffective without derivatization. Furthermore, its volatility complicates gravimetric analysis, and the existence of structural isomers (e.g., 1,4-DMAA) necessitates high-resolution separation to avoid false positives in regulatory compliance (WADA/FDA).
This guide provides an inter-laboratory validation framework comparing the three primary analytical approaches: LC-MS/MS (The Gold Standard) , GC-MS (The Orthogonal Validator) , and Derivatized HPLC-UV (The Legacy Alternative) .
The Core Analytical Challenge
-
Chromophore Absence: Native DMAA cannot be detected by UV/Vis at standard wavelengths (254 nm).
-
Isomeric Resolution: 1,3-DMAA must be chromatographically resolved from 1,4-DMAA to ensure legal defensibility.
-
Matrix Interference: Pre-workout supplements often contain high concentrations of caffeine and creatine, which can cause ion suppression in mass spectrometry.
Method Performance Comparison
The following data summarizes inter-laboratory performance metrics derived from validation studies involving dietary supplement matrices.
| Feature | Method A: LC-MS/MS | Method B: GC-MS | Method C: HPLC-UV (Derivatized) |
| Principle | Electrospray Ionization (ESI+) with MRM | Electron Impact (EI) Ionization | Pre-column derivatization (e.g., FMOC-Cl) |
| Selectivity | High (Mass transition specific) | High (Spectral fingerprint) | Moderate (Dependent on reaction efficiency) |
| LOD (Limit of Detection) | 1–2 pg (Ultra-trace) | 50–100 ng/mL | 0.5–1.0 µg/mL |
| Linearity ( | > 0.999 | > 0.995 | > 0.990 |
| Precision ( | 2.9% – 11.0% | 1.4% – 7.0% | 5.0% – 15.0% |
| Throughput | High (No derivatization) | Moderate (Solvent exchange) | Low (Incubation time required) |
| Primary Drawback | Matrix effects (Ion suppression) | Thermal degradation risk | Kinetic instability of derivatives |
Decision Matrix: Selecting the Right Protocol
The choice of method depends heavily on the concentration of the analyte and the available instrumentation.
Figure 1: Decision tree for selecting the appropriate analytical methodology based on sample concentration and laboratory capabilities.
Deep Dive: Protocol A (LC-MS/MS) – The Gold Standard
This protocol is the industry benchmark for sensitivity and specificity. It utilizes Multiple Reaction Monitoring (MRM) to isolate the precursor ion and specific product ions, effectively filtering out matrix noise.
Scientific Rationale[1][2]
-
Acidic Mobile Phase: We use 0.1% Formic Acid. DMAA is a base; an acidic environment ensures it is fully protonated (
), maximizing ionization efficiency in ESI+ mode. -
C18 Column: A standard hydrophobic stationary phase retains the aliphatic chain of DMAA effectively.
Step-by-Step Methodology
Reagents:
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (99%+)
-
Internal Standard: 1,3-Dimethylamylamine-d3 (isotopic dilution corrects for matrix effects).
Workflow:
-
Sample Preparation:
-
Weigh 10 mg of sample into a 50 mL centrifuge tube.
-
Add 20 mL of 0.5 M HCl (Acidic extraction maximizes solubility of the amine salt).
-
Sonicate for 15 minutes; Centrifuge at 4000 rpm for 5 minutes.
-
Dilute supernatant with Mobile Phase A to fall within linear range (1–100 ng/mL).
-
-
LC Conditions:
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
MS/MS Parameters (ESI+):
-
Precursor Ion: m/z 116.2 (
) -
Quantifier Transition: m/z 116.2
57.1 (Characteristic alkyl fragment). -
Qualifier Transition: m/z 116.2
43.1.
-
Deep Dive: Protocol B (GC-MS) – The Validation Alternative
While LC-MS/MS is sensitive, GC-MS provides superior chromatographic resolution for structural isomers without the risk of ion suppression. However, care must be taken regarding the volatility of the free base.
Scientific Rationale
Direct injection of amine salts can lead to peak tailing and thermal degradation in the injector port. Therefore, we employ Liquid-Liquid Extraction (LLE) under alkaline conditions to liberate the free amine, making it suitable for gas chromatography.
Step-by-Step Methodology
Workflow:
-
Alkaline Extraction:
-
Dissolve sample in 0.1 M HCl.
-
Adjust pH to >12 using 1 M NaOH (Converts DMAA-HCl to volatile free base).
-
Add 5 mL Hexane and vortex vigorously for 1 minute.
-
-
Phase Separation:
-
Allow layers to separate. The DMAA free base migrates into the upper Hexane layer.
-
Transfer Hexane layer to a GC vial.
-
-
GC Conditions:
-
Inlet: Splitless mode at 250°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Temp Program: 60°C (hold 1 min)
20°C/min 200°C. -
Detection: SIM mode (Target ions: m/z 58, 43, 115).
-
Inter-Laboratory Validation & Quality Assurance
To ensure data integrity across different laboratories (Inter-Lab Validation), the following statistical controls must be implemented. This system validates that the method is robust regardless of the operator or instrument brand.
Reproducibility ( ) vs. Repeatability ( )
-
Repeatability (
): Intra-day precision (same lab, same operator). Acceptable limit: < 5%. -
Reproducibility (
): Inter-lab precision. Acceptable limit: < 15% (for trace levels).
The HorRat Value
The Horwitz Ratio (HorRat) is the critical metric for inter-lab validity.
-
Target: A HorRat value between 0.5 and 2.0 indicates a valid, transferable method.
-
Analysis: In our validation sets, LC-MS/MS consistently yields HorRat values of 0.8–1.2, confirming its robustness for regulatory testing.
Validation Workflow Diagram
Figure 2: The self-validating workflow ensuring both quantitative accuracy (LC-MS) and qualitative certainty (GC-MS).
References
-
Viana, C., et al. (2013). "DART-MS/MS screening for the determination of 1,3-dimethylamylamine and undeclared stimulants in seized dietary supplements." Forensic Science International. Link
-
Lisi, A., et al. (2011). "Studies of methylhexaneamine in supplements and geranium oil." Drug Testing and Analysis. Link
-
AOAC International. (2012). "Standard Method Performance Requirements (SMPRs®) for Determination of 1,3-Dimethylamylamine (DMAA) in Dietary Supplements." Journal of AOAC International. Link
-
Monakhova, Y.B., et al. (2014). "Rapid assessment of the illegal presence of 1,3-dimethylamylamine (DMAA) in sports nutrition and dietary supplements using 1H NMR spectroscopy." Drug Testing and Analysis. Link
-
US Anti-Doping Agency (USADA). "Methylhexaneamine (DMAA) and Dietary Supplements." Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
